Diethyl phosphonate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
diethoxy(oxo)phosphanium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10O3P/c1-3-6-8(5)7-4-2/h3-4H2,1-2H3/q+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXCYSACZTOKNNS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCO[P+](=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10O3P+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Water-white liquid; [Hawley] Clear colorless liquid; May decompose on exposure to moisture; [MSDSonline] | |
| Record name | Phosphonic acid, diethyl ester | |
| Source | EPA Chemicals under the TSCA | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Diethyl hydrogen phosphite | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
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Boiling Point |
138 °C, Boiling point: 54 °C at 6 mm Hg | |
| Record name | DIETHYL HYDROGEN PHOSPHITE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2591 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
Soluble in water, Soluble in common organic solvents, Soluble in carbon tetrachloride | |
| Record name | DIETHYL HYDROGEN PHOSPHITE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2591 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
1.069 g/cu cm at 25 °C | |
| Record name | DIETHYL HYDROGEN PHOSPHITE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2591 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Density |
4.76 (Air = 1) | |
| Record name | DIETHYL HYDROGEN PHOSPHITE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2591 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
11.2 [mmHg], 11.2 mm Hg at 25 °C | |
| Record name | Diethyl hydrogen phosphite | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/4846 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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| Record name | DIETHYL HYDROGEN PHOSPHITE | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2591 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Water-white liquid | |
CAS No. |
762-04-9 | |
| Record name | Diethyl hydrogen phosphite | |
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| Record name | Diethyl phosphonate | |
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| Record name | Diethyl phosphonate | |
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| Record name | Phosphonic acid, diethyl ester | |
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| Record name | Diethyl phosphonate | |
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| Record name | DIETHYL PHOSPHITE | |
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| Record name | DIETHYL HYDROGEN PHOSPHITE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2591 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Synthetic Methodologies for Diethyl Phosphonate and Its Derivatives
Established Synthetic Routes to Diethyl Phosphonate (B1237965)
The production of diethyl phosphonate is primarily achieved through reactions involving phosphorus trichloride (B1173362) and ethanol (B145695). wikipedia.orgvinuthana.com Alternative methods, such as the Michaelis-Arbuzov rearrangement, are also employed, particularly in industrial settings for large-scale production. wikipedia.org
The most common laboratory and industrial synthesis of this compound involves the reaction of phosphorus trichloride (PCl₃) with ethanol (C₂H₅OH). wikipedia.orgvinuthana.com The key raw materials are high-purity phosphorus trichloride and ethanol. vinuthana.com The reaction proceeds as follows:
PCl₃ + 3 C₂H₅OH → (C₂H₅O)₂P(O)H + 2 HCl + C₂H₅Cl wikipedia.org
In this pathway, phosphorus trichloride reacts with three equivalents of ethanol to yield this compound, with hydrogen chloride and ethyl chloride as by-products. wikipedia.org
Another significant pathway is the Michaelis-Arbuzov reaction , which involves the thermal rearrangement of a trialkyl phosphite (B83602), such as triethyl phosphite (TEP), in the presence of an alkyl halide catalyst, typically ethyl iodide (EtI). wikipedia.org The reaction transforms the trivalent phosphorus ester into a pentavalent phosphorus species. wikipedia.org
However, for the synthesis of this compound ((EtO)₂P(O)H), a variation of the Arbuzov reaction is used where triethyl phosphite is heated with an alkyl halide. organic-chemistry.org The reaction is initiated by the nucleophilic attack of the phosphite on the alkyl halide, forming a phosphonium (B103445) salt intermediate. wikipedia.orgorganic-chemistry.org A subsequent Sₙ2 reaction by the halide anion on one of the ethyl groups yields the final phosphonate product. wikipedia.org
The Atherton-Todd reaction provides another route, primarily for converting dialkyl phosphites into other derivatives like dialkyl chlorophosphates, which can then be reacted with alcohols or amines. wikipedia.orgbeilstein-journals.org The reaction uses a dialkyl phosphite, carbon tetrachloride, and a base. wikipedia.org While not a direct synthesis of this compound from basic precursors, it utilizes this compound to create other functionalized phosphorus compounds. tandfonline.com
For large-scale industrial production, particularly via the Arbuzov-type rearrangement of triethyl phosphite, process optimization is critical for safety, yield, and purity. Key parameters are carefully controlled:
Temperature Control : The reaction is highly exothermic. Maintaining a stable temperature, typically between 175-185°C, is crucial to maximize the rearrangement rate while preventing thermal runaway.
Catalyst Loading : The concentration of the ethyl iodide catalyst is optimized, usually in the range of 2-2.5 wt%, to balance reaction activity with the formation of byproducts.
Feedstock Purity : The triethyl phosphite (TEP) feedstock must have high purity (>98%) and low acid content to prevent undesirable side reactions.
Controlled Addition : To manage the exotherm, TEP is added at a controlled rate. In some continuous processes, a "heel" of about 20-25% this compound by weight of TEP is used to moderate the initial reaction.
Purification : Post-reaction, the crude product is purified. This typically involves vacuum distillation to separate the high-purity this compound (97-99%) and recover the ethyl iodide catalyst for reuse.
The following table summarizes key parameters for the industrial synthesis of this compound via the Arbuzov reaction.
| Parameter | Optimal Range | Purpose |
| Temperature | 175–185°C | Maximizes rearrangement rate |
| EtI Catalyst Loading | 2–2.5 wt% | Balances reaction activity and byproduct formation |
| TEP Addition Rate | Controlled (e.g., 0.5–1.0 mL/min) | Prevents overheating and thermal runaway |
| Heel Proportion | 20–25% of TEP mass | Stabilizes the initial phase of the reaction |
| TEP Purity | >98% | Avoids side reactions |
Synthesis of Phosphonate Esters and Related Phosphorus-Containing Compounds
This compound is a versatile starting material for synthesizing a variety of functionalized phosphonates, which are analogues of amino acids, esters, and other important chemical structures. rsc.orgd-nb.info
α-Aminophosphonates are phosphorus analogues of α-amino acids and are of significant interest in medicinal chemistry. sciforum.netwikipedia.org They are primarily synthesized using this compound via the Kabachnik-Fields reaction or the Pudovik reaction.
The Kabachnik-Fields reaction is a one-pot, three-component condensation of a carbonyl compound (an aldehyde or ketone), an amine, and this compound. wikipedia.orgorganic-chemistry.org The reaction can proceed through two main pathways:
Formation of an imine from the carbonyl and amine, followed by the nucleophilic addition of diethyl phosphite (the Pudovik reaction pathway). wikipedia.orgcore.ac.uk
Formation of an α-hydroxyphosphonate from the carbonyl and diethyl phosphite, followed by nucleophilic substitution by the amine. core.ac.uk
The specific mechanism depends on the nature of the reactants. core.ac.uk A general scheme for the Kabachnik-Fields reaction is shown below:
R¹R²C=O + R³NH₂ + (EtO)₂P(O)H → (EtO)₂P(O)-C(R¹R²)-NHR³ + H₂O
Numerous catalysts, including Lewis acids like indium(III) chloride and magnesium perchlorate, can be used to promote the reaction. organic-chemistry.orgarkat-usa.org However, catalyst-free and solvent-free methods, often assisted by microwave irradiation, have also been developed as greener alternatives. sciforum.netcapes.gov.br
The Pudovik reaction (or aza-Pudovik reaction) is the two-component addition of diethyl phosphite across the C=N double bond of a pre-formed or in situ generated imine. sciforum.netajol.info This method is considered a fully atom-efficient approach to α-aminophosphonates. mdpi.com The reaction is often catalyzed by bases or Lewis acids, although catalyst-free versions at elevated temperatures exist. ajol.infomdpi.com
β-Phosphonomalonates are synthesized through a tandem Knoevenagel condensation and phospha-Michael addition reaction. rsc.org This one-pot, three-component reaction involves an aldehyde, an active methylene (B1212753) compound (such as malononitrile (B47326) or dicyanomethane), and this compound. rsc.orgtandfonline.com
The reaction sequence is as follows:
Knoevenagel Condensation : The aldehyde reacts with the active methylene compound, catalyzed by a base, to form an electron-deficient alkene (a Knoevenagel adduct).
Phospha-Michael Addition : this compound undergoes a nucleophilic conjugate addition to the activated C=C bond of the Knoevenagel adduct.
This process is highly efficient under solvent-free conditions at room temperature, often using catalysts like choline (B1196258) hydroxide (B78521) or quaternary ammonium (B1175870) salts. rsc.orgtandfonline.com The products can frequently be purified by simple crystallization without the need for column chromatography. rsc.org
The table below shows examples of β-phosphonomalonate synthesis using various aldehydes.
| Aldehyde | Active Methylene Compound | Catalyst | Yield |
| Benzaldehyde | Malononitrile | [H-dabco][AcO] | 95% |
| 4-Methylbenzaldehyde | Malononitrile | [H-dabco][AcO] | 98% |
| 4-Chlorobenzaldehyde | Malononitrile | [H-dabco][AcO] | 96% |
| Thiophene-2-carbaldehyde | Malononitrile | [H-dabco][AcO] | 91% |
| Data sourced from a study on tandem Knoevenagel–phospha-Michael reactions. rsc.org |
The synthesis of α-hydroxyphosphonates from this compound is typically achieved through the Pudovik reaction or the related Abramov reaction . wikipedia.orgrjpbcs.com This reaction involves the nucleophilic addition of this compound to the carbonyl carbon of an aldehyde or ketone. wikipedia.orgarkat-usa.org
(EtO)₂P(O)H + RCHO → (EtO)₂P(O)CH(OH)R
The reaction is generally base-catalyzed, with catalysts ranging from triethylamine (B128534) and piperazine (B1678402) to solid-supported bases like ion-exchange resins or inorganic salts such as KHSO₄. rjpbcs.comacgpubs.orgtandfonline.com Solvent-free conditions, sometimes involving grinding or heating, have been shown to be effective and environmentally friendly. acgpubs.orgresearchgate.net For instance, various aromatic aldehydes react efficiently with diethyl phosphite at 60°C or even at ambient temperature under solvent-less conditions to yield the corresponding α-hydroxyphosphonates in high yields. rjpbcs.comresearchgate.net
Synthesis of γ-Oxo-phosphonates
The synthesis of γ-oxo-phosphonates can be achieved through several modern chemical strategies. One notable method involves a photo-induced phosphorus radical-based semi-pinacol rearrangement. oaepublish.comrhhz.net This approach is advantageous as it often avoids the need for external oxidants and can proceed under mild conditions, such as sunlight irradiation. rhhz.net The general strategy utilizes oxime phosphonates as precursors to phosphorus radicals, which then undergo a rearrangement to form the target γ-oxo-phosphonate. rhhz.net This transformation is valuable as the resulting products are precursors to hydroxyphosphoric acids, which have applications in medicinal chemistry. rhhz.net
Another effective method is the N-heterocyclic carbene (NHC)-catalyzed radical acylphosphorylation of alkenes. acs.orgnih.gov This process involves the generation of a Breslow enolate, which undergoes a single-electron transfer (SET) with an oxime phosphonate to produce a phosphoryl radical. acs.orgnih.gov This radical can then be coupled with various styrenes and aldehydes to yield a range of γ-oxo-phosphonates. acs.orgnih.gov Electrochemical studies and radical clock experiments support the proposed mechanism for this organocatalytic transformation. acs.orgnih.gov
Historically, methods for synthesizing γ-oxo-phosphine oxides, which are structurally related to γ-oxo-phosphonates, have included using a stoichiometric amount of a silver salt to initiate the phosphorus radical formation, although this often required high reaction temperatures. rhhz.net
| Reactant 1 | Reactant 2 | Catalyst/Reagent | Conditions | Product |
| Oxime phosphonate | Alkene/Aldehyde | Light (e.g., sunlight) | Mild, oxidant-free | γ-Oxo-phosphonate |
| Alkene | Aldehyde | N-Heterocyclic Carbene, Oxime phosphonate | Single-electron transfer | γ-Oxo-phosphonate |
Synthesis of Diethyl Vinylphosphonate (B8674324)
Diethyl vinylphosphonate (DEVP) is a versatile monomer and synthetic intermediate. sigmaaldrich.com One common synthetic route involves the reaction of 1,2-dibromoethane (B42909) with triethylphosphite. rsc.org The reaction is typically heated to a high temperature (e.g., 160 °C), and the triethylphosphite is added dropwise. rsc.org The resulting crude product, diethyl (2-bromo)ethylphosphonate, is then purified. rsc.org
An alternative synthesis starts from vinylphosphonic acid. In a multi-step process, vinylphosphonic acid is heated with diethyl 2-acetoxyethanephosphonate, leading to the formation of crude monoethyl vinylphosphonate as ethyl acetate (B1210297) is distilled off. prepchem.com This intermediate is then treated with triethyl orthoformate and heated, causing the distillation of light ends and yielding diethyl vinylphosphonate upon final distillation. prepchem.com This method can provide a yield of approximately 70%. prepchem.com
Furthermore, diethyl 1-substituted vinylphosphonates can be synthesized through a piperidine-catalyzed decarboxylative condensation of 2-diethoxyphosphorylalkanoic acids with formaldehyde. psu.edu This approach offers a convenient route to various α,β-unsaturated phosphonates. psu.edu
| Starting Material | Reagents | Conditions | Product | Yield |
| 1,2-Dibromoethane | Triethylphosphite | 160 °C, 6 h | Diethyl (2-bromo)ethylphosphonate | 60% |
| Vinylphosphonic acid | Diethyl 2-acetoxyethanephosphonate, Triethyl orthoformate | Stepwise heating to 200 °C, then reflux at ~75 °C followed by heating to 150 °C | Diethyl vinylphosphonate | ~70% |
| 2-Diethoxyphosphorylalkanoic acids | Formaldehyde, Piperidine | - | Diethyl 1-substituted vinylphosphonates | - |
Preparation of Diethyl Benzylphosphonates
A straightforward method for preparing diethyl benzylphosphonate is the Michaelis-Arbuzov reaction. frontiersin.org This involves refluxing benzyl (B1604629) chloride with triethyl phosphite. The reaction temperature should be carefully controlled, not exceeding 200°C. chegg.com
A more recent and sustainable approach utilizes a polyethylene (B3416737) glycol (PEG)/potassium iodide (KI) catalytic system. frontiersin.org In this method, a benzyl halide is reacted with a dialkyl phosphite in the presence of potassium carbonate, KI, and PEG-400 at room temperature. frontiersin.org PEG-400 acts as both a solvent and a phase-transfer catalyst, while KI facilitates the in situ formation of the more reactive benzyl iodide. frontiersin.org This protocol avoids the use of volatile organic solvents and provides excellent yields. frontiersin.org
Another procedure involves the reaction of benzylphosphonic acid with triethyl orthoacetate at 90°C overnight. nih.govchemicalbook.com After the reaction is complete, the excess orthoester is removed under reduced pressure, and the product is purified by column chromatography, yielding a high purity product. nih.govchemicalbook.com
| Reactant 1 | Reactant 2 | Catalyst/Solvent | Conditions | Yield |
| Benzyl chloride | Triethyl phosphite | None | Reflux, <200°C, 1 hour | - |
| Benzyl halide | Diethyl phosphite | PEG-400/KI/K2CO3 | Room temperature, 6 hours | Excellent |
| Benzylphosphonic acid | Triethyl orthoacetate | None | 90°C, overnight | 98% nih.govchemicalbook.com |
Synthesis of Diethyl (Trichloromethyl)phosphonate
Diethyl (trichloromethyl)phosphonate is a valuable reagent, particularly for the synthesis of 1,1-dichloro-1-alkenes from carbonyl compounds via the Horner-Wadsworth-Emmons reaction. chemicalbook.com It can be synthesized through various methods. One approach involves a radical-induced reaction of benzyldiethyl phosphite with carbon tetrachloride in the presence of dibenzoyl peroxide and UV irradiation, which gives a high yield. chemicalbook.com
A common laboratory preparation involves the reaction of diethyltrimethylsilyl phosphite with carbon tetrachloride, affording the product in good yield. chemicalbook.com Additionally, it can be synthesized from the reaction of diethyl phosphite with carbon tetrachloride in the presence of a base.
The compound can also be prepared by reacting triethyl phosphite with carbon tetrachloride. This reaction is often initiated by a radical initiator or by heating.
| Reactant 1 | Reactant 2 | Conditions/Catalyst | Yield |
| Benzyldiethyl phosphite | Carbon tetrachloride | Dibenzoyl peroxide, UV light | 87% chemicalbook.com |
| Diethyltrimethylsilyl phosphite | Carbon tetrachloride | - | 60% chemicalbook.com |
Synthesis of Diethyl (1-Diazo-2-oxopropyl)phosphonate
Diethyl (1-diazo-2-oxopropyl)phosphonate, also known as the Bestmann-Ohira reagent, is a key reagent for the conversion of aldehydes to terminal alkynes. sigmaaldrich.comacs.org Its synthesis involves a diazo-transfer reaction. orgsyn.org
A typical procedure starts with diethyl (2-oxopropyl)phosphonate. orgsyn.org The phosphonate is first treated with a base, such as sodium hydride (NaH), in an appropriate solvent like toluene (B28343) at 0°C to form the corresponding enolate. orgsyn.org A diazo-transfer agent, commonly 4-acetamidobenzenesulfonyl azide (B81097), dissolved in a solvent like tetrahydrofuran (B95107) (THF), is then added to the enolate solution. orgsyn.org The reaction mixture is stirred at room temperature for an extended period (e.g., 20 hours) to complete the reaction. orgsyn.org The product is then isolated and purified. orgsyn.org
| Starting Material | Reagents | Base | Solvent | Conditions |
| Diethyl (2-oxopropyl)phosphonate | 4-Acetamidobenzenesulfonyl azide | Sodium hydride (60% dispersion in mineral oil) | Toluene, THF | 0°C to room temperature, 20 h orgsyn.org |
| Diethyl (2-oxopropyl)phosphonate | Tosyl azide | Triethylamine | Diethyl ether | Room temperature, 18 h |
Synthesis of Diethyl [(2-tetrahydropyranyloxy)methyl]phosphonate
This compound is a useful reagent in the Wittig-Horner synthesis of enol ethers. orgsyn.orgorgsyn.org The synthesis is typically a protection reaction of diethyl hydroxymethylphosphonate. orgsyn.orgorgsyn.org
The procedure involves mixing diethyl hydroxymethylphosphonate with dihydropyran in a solvent such as diethyl ether. orgsyn.orgorgsyn.org A catalytic amount of an acid, such as phosphorus oxychloride, is added to the mixture. orgsyn.orgorgsyn.org The reaction is allowed to proceed at room temperature for several hours. orgsyn.orgorgsyn.org After the reaction is complete, the mixture is worked up by washing with saturated sodium bicarbonate solution, water, and brine. orgsyn.orgorgsyn.org The organic layer is then dried, and the solvent is removed to yield the crude product, which can be purified by Kugelrohr distillation to give a high yield of the desired product. orgsyn.orgorgsyn.org
The precursor, diethyl hydroxymethylphosphonate, can be prepared by reacting diethyl phosphite with paraformaldehyde in the presence of triethylamine. orgsyn.orgorgsyn.org
| Reactant 1 | Reactant 2 | Catalyst | Solvent | Conditions | Yield |
| Diethyl hydroxymethylphosphonate | Dihydropyran | Phosphorus oxychloride | Diethyl ether | Room temperature, 3 hours | 84-93% orgsyn.orgorgsyn.org |
Synthesis of Diethyl ((phenylthio)methyl)phosphonate
Diethyl ((phenylthio)methyl)phosphonate is an intermediate in organic synthesis. ontosight.ai A common method for its preparation is the Michaelis-Arbuzov reaction between chloromethyl phenyl sulfide (B99878) and triethyl phosphite. orgsyn.org The reaction involves heating the mixture, and the chloromethyl phenyl sulfide is added slowly to control the exothermic reaction, allowing the internal temperature to rise to 150-160°C. orgsyn.org After the addition is complete, the mixture is refluxed for several hours. orgsyn.org The excess triethyl phosphite is removed under reduced pressure, and the product is purified by fractional distillation, resulting in a high yield. orgsyn.org
An alternative approach involves the reaction of diethyl methylphosphonate (B1257008) with phenylthiol in the presence of a base. ontosight.ai
This compound can be further oxidized to diethyl [(phenylsulfonyl)methyl]phosphonate using an oxidizing agent like hydrogen peroxide in acetic acid. orgsyn.org
| Reactant 1 | Reactant 2 | Conditions | Yield |
| Chloromethyl phenyl sulfide | Triethyl phosphite | Reflux, 150-160°C, 12 hours | 91% orgsyn.org |
| Diethyl methylphosphonate | Phenylthiol | Base | - |
Synthesis of Diethyl (2-benzoylamino-2-(phenoxy)methyl)phosphonate
A notable method for the synthesis of Diethyl (2-benzoylamino-2-(phenoxy)methyl)phosphonate involves the O-alkylation of a precursor, diethyl (2-azido-2-benzoylaminomethyl)phosphonate, with phenol. rsc.org This approach is highlighted for its efficiency and environmentally benign characteristics, proceeding under mild conditions and offering a simple work-up procedure. rsc.org
The synthesis strategy is predicated on the reaction of the azide derivative with phenolic alcohol in the presence of various bases and solvents. rsc.org The precursor, diethyl (2-azido-2-benzoylaminomethyl)phosphonate, is a stable compound that can be prepared from the corresponding diethyl (2-bromo-2-benzoylaminomethyl)phosphonate by reaction with sodium azide. rsc.org
The O-alkylation reactions were carried out at room temperature over 48 hours, exploring different combinations of solvents and bases to optimize the reaction yield. rsc.org The structure of the final product is confirmed using 1H NMR, 13C-NMR, and mass spectral data. rsc.org
Reaction Conditions for the Synthesis of Diethyl (2-benzoylamino-2-(phenoxy)methyl)phosphonate:
| Solvent | Base | Reaction Time | Temperature |
| Acetone | Et3N, DIEPA | 48 hours | Room Temperature |
| CH3CN | Et3N, DIEPA | 48 hours | Room Temperature |
| THF | Et3N, DIEPA | 48 hours | Room Temperature |
This table summarizes the experimental conditions investigated for the O-alkylation reaction. rsc.org
Synthesis of Functionalized Diethyl(pyrrolidin-2-yl)phosphonate
The synthesis of functionalized diethyl(pyrrolidin-2-yl)phosphonates has been achieved through efficient and diastereospecific methods. researchgate.netbioengineer.org A key strategy involves the 1,3-dipolar cycloaddition of N-benzyl-C-(diethoxyphosphoryl)nitrone with various dipolarophiles. researchgate.netbioengineer.org
For instance, the reaction with dimethyl maleate (B1232345) leads to the formation of O,O-diethyl 2-benzyl-4,5-dimethoxycarbonyl(isoxazolidin-3-yl)phosphonate as a single diastereoisomer. bioengineer.org This intermediate can then be converted to O,O-diethyl 3-carbamoyl-4-hydroxy(5-oxopyrrolidin-2-yl)phosphonate through hydrogenation and subsequent treatment with ammonia. researchgate.netbioengineer.org
Similarly, using cis-1,4-dihydroxybut-2-ene as the dipolarophile yields O,O-diethyl 2-benzyl-4,5-dihydroxymethyl(isoxazolidin-3-yl)phosphonate. researchgate.netbioengineer.org This can be transformed into O,O-diethyl 3-aminomethyl-4-hydroxy(pyrrolidin-2-yl)phosphonate via mesylation, hydrogenolysis to induce intramolecular cyclization, and finally ammonolysis to introduce the amino group. researchgate.netbioengineer.org
Another approach involves the reduction of functionalized iminophosphonates. For example, diethyl ((2RS,3SR)-2-phenyl-3-((4-(trifluoromethyl)phenyl)carbamoyl)pyrrolidin-2-yl)phosphonate can be synthesized from the corresponding pyrroline-1-oxide precursor using sodium cyanoborohydride (NaBH3CN) and acetic acid in a mixture of acetonitrile (B52724) and water. researchgate.net
Examples of Synthesized Functionalized Diethyl(pyrrolidin-2-yl)phosphonates:
| Precursor | Reagents | Product | Yield |
| Diethyl ((2RS,3SR)-2-phenyl-3-((4-(trifluoromethyl)phenyl)carbamoyl)-1-pyrroline-1-oxide)phosphonate | NaBH3CN, AcOH, CH3CN/H2O | Diethyl ((2RS,3SR)-2-phenyl-3-((4-(trifluoromethyl)phenyl)carbamoyl)pyrrolidin-2-yl)phosphonate | 71% |
| Diethyl ((2RS,3SR)-3-(3-chloro-4-fluorophenyl)carbamoyl)-2-phenyl-1-pyrroline-1-oxide)phosphonate | NaBH3CN, AcOH, CH3CN/H2O | Diethyl ((2RS,3SR)-3-(3-chloro-4-fluorophenyl)carbamoyl)-2-phenylpyrrolidine-2-phosphonate hydrochloride | 53% |
This table presents specific examples of the synthesis of functionalized diethyl(pyrrolidin-2-yl)phosphonates via reduction of iminophosphonates. researchgate.net
Synthesis of Diethyl (2,2,3,3,3-pentafluoropropyl)phosphonate
The synthesis of polyfluoroalkyl phosphonates, such as diethyl (2,2,3,3,3-pentafluoropropyl)phosphonate, presents unique challenges. Standard synthetic routes like the Michaelis-Arbuzov and Michaelis-Becker reactions have been found to be ineffective for producing these compounds. rsc.orgresearchgate.net
Research has indicated that the reaction of trimethyl phosphite with 1,1,1-trifluoro-2-iodoethane (B141898) is significantly slower than side reactions, hindering the direct formation of the desired product. rsc.orgresearchgate.net To overcome this, a simple three-step synthetic pathway using readily available substrates has been developed. rsc.orgresearchgate.net While the full specifics of this three-step synthesis are detailed in the primary literature, it represents a viable alternative to classical methods. rsc.orgresearchgate.net
Another related synthetic development is the preparation of 2-diazo-1,1,3,3,3-pentafluoropropyl phosphonate, a masked carbene, from 2-amino-1,1,3,3,3-pentafluoropropyl phosphonate and tert-butyl nitrite. digitellinc.com This diazo derivative serves as a versatile building block for creating other complex fluorinated phosphonates. digitellinc.com
Synthesis of Diethyl Cyclopropylphosphonate
A second method relies on the 1,3-elimination of hydrogen bromide (HBr) from diethyl 3-bromopropylphosphonate. rsc.orgscilit.com The selectivity of this elimination reaction is highly dependent on the solvent used. In an aprotic polar solvent like dimethylformamide (DMF), 1,3-elimination is favored, leading to the formation of diethyl cyclopropylphosphonate. scilit.com Conversely, using a protic solvent such as t-BuOH promotes 1,2-elimination, resulting in propenylphosphonate. scilit.com
Furthermore, catalytic asymmetric cyclopropanation of alkenes with diethyl diazomethylphosphonate, catalyzed by a Ru(II)-Pheox complex, provides a highly stereoselective route to optically active cyclopropylphosphonates. sigmaaldrich.cnresearchgate.net This method is effective for various alkenes, including α,β-unsaturated carbonyl compounds, and generally results in high yields and excellent diastereoselectivity. sigmaaldrich.cnresearchgate.net
Comparison of Synthetic Routes to Diethyl Cyclopropylphosphonate:
| Method | Starting Materials | Key Reagents | Yield |
| Grignard Reaction & Oxidation | Cyclopropyl bromide, Magnesium, Diethyl chlorophosphite | NaIO4 | 30% (overall) |
| Elimination Reaction | Diethyl 3-bromopropylphosphonate | Base (e.g., NaH), DMF | - |
| Catalytic Asymmetric Cyclopropanation | Styrene, Diethyl diazomethylphosphonate | Ru(II)-Pheox catalyst | High |
This table summarizes and compares different synthetic methodologies for preparing diethyl cyclopropylphosphonate. rsc.orgscilit.comsigmaaldrich.cnresearchgate.net
Green Chemistry Approaches in Phosphonate Synthesis
The principles of green chemistry are increasingly being applied to the synthesis of phosphonates to develop more sustainable and environmentally friendly processes. bioengineer.orgrsc.orgaithor.com Key areas of focus include the use of solvent-free reaction conditions and the application of novel solvent systems like deep eutectic solvents. bioengineer.orgrsc.orgaithor.com
Solvent-Free Reaction Conditions
Solvent-free synthesis offers significant environmental benefits by eliminating the use of often hazardous and volatile organic solvents. A number of phosphonate syntheses have been successfully adapted to solvent-free conditions.
For example, the one-pot, three-component Kabachnik-Fields reaction to produce α-aminophosphonates can be performed without a solvent. researchgate.netscilit.com The reaction of an aldehyde, an amine, and diethyl phosphite under solvent-free conditions, sometimes with the aid of a catalyst, provides a simple and efficient route to these compounds. researchgate.netscilit.com One specific instance describes the synthesis of diethyl((4-isopropylphenyl)(substituted phenylamino)methyl)phosphonates using nano Cu2O as a recyclable, heterogeneous catalyst at room temperature. scilit.com Another report highlights a catalyst-free condensation of a carbonyl compound, an amine, and diethyl phosphite under solvent-free conditions. rsc.org
The synthesis of α-hydroxy phosphonates from substituted aromatic aldehydes and diethyl phosphite has also been achieved under solvent-free conditions at 65°C using copper(II) triflate as a catalyst. rjpbcs.com This method is noted for its simplicity, mild conditions, and high yields with no side product formation. rjpbcs.com
Utilization of Deep Eutectic Solvents
Deep eutectic solvents (DESs) have emerged as green alternatives to traditional organic solvents and ionic liquids. researchgate.netresearchgate.net They are typically formed by mixing a quaternary ammonium salt with a hydrogen bond donor, resulting in a liquid with a low melting point. utp.edu.my DESs are attractive due to their low toxicity, low cost, biodegradability, and low vapor pressure. researchgate.net
In phosphonate synthesis, DESs can act as both the solvent and, in some cases, the catalyst. researchgate.net A choline chloride/urea deep eutectic solvent has been successfully used as a reusable medium for the Horner-Wadsworth-Emmons reaction between triethyl phosphonates and carbonyl compounds to produce (E)-α,β-unsaturated esters with high stereoselectivity. rsc.org
Additionally, a one-pot, three-component reaction to synthesize 2-amino-4H-chromen-4-ylphosphonate derivatives has been accomplished using a deep eutectic solvent as a reusable and green medium under mild conditions. researchgate.net The use of a choline chloride and urea-based DES has also been reported as an efficient and environmentally benign medium for the metal-free synthesis of α-aminophosphine oxide and phosphonate derivatives. researchgate.net
Environmentally Benign Synthetic Protocols
The principles of green chemistry, which encourage the reduction of waste, use of less hazardous materials, and improvement of energy efficiency, have been increasingly applied to the synthesis of this compound and its derivatives. rsc.orgresearchgate.net These efforts focus on developing protocols that are not only efficient but also environmentally sustainable. Methodologies such as solvent-free reactions, the use of alternative energy sources like microwaves and ultrasound, and the development of novel catalytic systems are at the forefront of this green transformation. rsc.org
Solvent-Free Synthesis
Solvent-free, or neat, reaction conditions are highly valued in green chemistry as they eliminate the environmental impact and costs associated with solvent use, recovery, and disposal. tandfonline.com Several important reactions for synthesizing this compound derivatives have been successfully adapted to solvent-free protocols.
One-pot, three-component reactions are particularly amenable to solvent-free conditions. The Kabachnik-Fields reaction, a cornerstone for the synthesis of α-aminophosphonates, is frequently performed without a solvent by reacting an aldehyde, an amine, and diethyl phosphite. researchgate.netscilit.comresearchgate.net This approach has been shown to be effective with or without a catalyst. sigmaaldrich.cnrsc.org When catalysts are used, they are often selected for their environmental compatibility and reusability. For instance, nano copper(I) oxide (nano Cu₂O), nano-rods of zinc oxide (ZnO), and natural catalysts like Natrolite zeolite have been employed to facilitate these reactions efficiently under solvent-free conditions. scilit.comresearchgate.netnih.gov Similarly, α-hydroxyphosphonates can be synthesized via the Pudovik reaction by reacting aldehydes with diethyl phosphite under solvent-less conditions, often promoted by catalysts like copper(II) triflate. rjpbcs.com
The advantages of these solvent-free methods include simplified work-up procedures, reduced reaction times, and often higher yields of the desired products. tandfonline.comderpharmachemica.com
Alternative Energy Sources
The use of alternative energy sources provides another avenue for greener synthesis by enhancing reaction rates and reducing energy consumption compared to conventional heating methods. researchgate.netjmaterenvironsci.com
Microwave-Assisted Synthesis Microwave (MW) irradiation has emerged as a powerful tool in phosphonate chemistry, enabling rapid and efficient heating of reaction mixtures. rsc.orgjmaterenvironsci.com This technique has been successfully applied to multicomponent reactions to produce a variety of heterocyclic phosphonates. mdpi.comresearchgate.net For example, the synthesis of diethyl (2-amino-3-cyano-4H-chromen-4-yl)phosphonate from salicylaldehyde, malononitrile, and diethyl phosphite can be achieved quantitatively under solvent-free microwave conditions. mdpi.com Microwave assistance is often combined with solvent- and catalyst-free conditions, further enhancing the green credentials of the synthesis. jmaterenvironsci.combeilstein-journals.org This approach has been used to prepare α-sulfamidophosphonates and (aminomethylene)bisphosphonates, significantly increasing yields and dramatically shortening reaction times from hours to minutes. jmaterenvironsci.combeilstein-journals.org The Michaelis-Becker reaction for preparing diethyl phosphonates also benefits from microwave irradiation, leading to improved yields and faster reactions compared to classical heating. researchgate.net
Table 1: Examples of Microwave-Assisted Synthesis of this compound Derivatives
| Product Type | Reactants | Catalyst/Conditions | Time | Yield | Citation(s) |
|---|---|---|---|---|---|
| (2-Amino-4H-chromen-4-yl)phosphonate | Salicylaldehyde, Malononitrile, Diethyl phosphite | TEA (15 mol%), Solvent-free, MW | 45 min | 93% | mdpi.com |
| α-Sulfamidophosphonate | Benzaldehyde, Sulfonamide, Triethyl phosphite | Catalyst-free, Solvent-free, MW (60 W) | 2-5 min | 93% | jmaterenvironsci.com |
| (Dialkylaminomethylene)bisphosphonate | Secondary Amine, Triethyl orthoformate, Diethyl phosphite | Catalyst-free, Solvent-free, MW (125 °C) | 1 h | 65-86% | beilstein-journals.org |
Advanced Catalytic Systems
The development of novel catalysts that are efficient, selective, and environmentally benign is a key goal of green chemistry.
Biocatalysis Biocatalysis utilizes enzymes or whole-cell systems to perform chemical transformations with high selectivity under mild conditions. tandfonline.commdpi.com This approach is particularly valuable for the synthesis of optically active phosphonates, as biological systems are inherently chiral. tandfonline.comtandfonline.com For example, various strains of cyanobacteria and yeast have been used as biocatalysts for the enantioselective reduction of keto-phosphonates to chiral hydroxyphosphonates with high conversion rates and excellent optical purity. mdpi.compsu.edu The yeast Rhodotorula mucilaginosa has been successfully applied to the deracemization of racemic mixtures of aminophosphonates to isolate pure enantiomers. frontiersin.org Biocatalytic methods represent a green alternative to traditional chemical synthesis, which often requires expensive chiral catalysts or complex multi-step procedures to achieve enantioselectivity. frontiersin.org
Table 2: Biocatalytic Reduction of Diethyl Oxophosphonates
| Biocatalyst | Substrate | Product | Conversion | Enantiomeric Excess (ee) | Citation(s) |
|---|---|---|---|---|---|
| Nodularia sphaerocarpa | Diethyl 2-oxo-2-phenylethylphosphonate | Diethyl (S)-2-hydroxy-2-phenylethylphosphonate | 99% | 92% | psu.edu |
| Nostoc cf-muscorum | Diethyl 2-oxo-2-phenylethylphosphonate | Diethyl (S)-2-hydroxy-2-phenylethylphosphonate | 26% | 99% | psu.edu |
| Arthrospira maxima | Diethyl 2-oxopropylphosphonate | Diethyl (S)-2-hydroxypropylphosphonate | 20% | 99% | psu.edu |
Organocatalysis Organocatalysis involves the use of small, metal-free organic molecules to catalyze reactions. tandfonline.com These catalysts are often less toxic and more stable than their metal-based counterparts. In phosphonate synthesis, simple organic bases like di-n-butylamine (DBA) and pentamethyldiethylenetriamine (PMDTA) have been used to effectively catalyze multicomponent reactions for the production of pyrazolyl phosphonates and chromenyl phosphonates, respectively. tandfonline.comrsc.org These reactions often proceed under solvent-free conditions with high atom economy, offering a straightforward and environmentally friendly synthetic route. tandfonline.com
Green Heterogeneous Catalysis Heterogeneous catalysts are preferred in green synthesis because they can be easily separated from the reaction mixture and recycled, minimizing waste. scilit.com Recent research has focused on developing catalysts from renewable or environmentally benign sources. Humic acid, a natural and biodegradable biopolymer, has been shown to be an effective catalyst for the Kabachnik-Fields reaction under solvent-free conditions. researchgate.net Similarly, "ecocatalysts" derived from the thermal treatment of plants that hyperaccumulate metals, such as Arabidopsis halleri, have been developed. mdpi.com These plant-derived mixed metal oxides (Eco-MgZnOx) have proven to be efficient catalysts for the hydrophosphonylation of aldehydes under solventless conditions and can be recovered and reused multiple times. mdpi.com Furthermore, various nanoparticles, such as nano Cu₂O and ZnO, and clay-based catalysts like EPZG have been utilized as recyclable and eco-friendly options for synthesizing this compound derivatives. rsc.orgscilit.comnih.govderpharmachemica.com
Reaction Mechanisms and Reactivity of Diethyl Phosphonate
Fundamental Reactivity of the P-H Bond
The diethyl phosphonate (B1237965) molecule exists in a tautomeric equilibrium, predominantly favoring the phosphonate form, (C₂H₅O)₂P(O)H, over the phosphite (B83602) form, (C₂H₅O)₂POH. cdnsciencepub.comresearchgate.netwikipedia.org The equilibrium lies significantly towards the tetracoordinate phosphonate structure. cdnsciencepub.comresearchgate.net Despite the low concentration of the phosphite tautomer, many reactions of diethyl phosphonate are believed to proceed through this minor, more nucleophilic phosphorus(III) species. wikipedia.org
The P-H bond in the phosphonate form is highly reactive and susceptible to deprotonation by a base, which is a key step in many of its reactions, such as the Michaelis-Becker reaction. wikipedia.org The pKa value for the ionization of the P-H bond in this compound has been a subject of study, with estimates placing it around 13 in aqueous solution, indicating its moderate acidity. cdnsciencepub.comresearchgate.net This acidity allows for the formation of a phosphonate anion, a potent nucleophile.
Phosphorylating Agent Characteristics
This compound serves as an effective phosphorylating agent, capable of introducing the phosphonyl group into various molecules. This characteristic is fundamental to the synthesis of a wide array of organophosphorus compounds. For instance, it can be used in the phosphorylation of alcohols. rsc.org A Lewis-acid-catalyzed reaction between an alcohol and this compound, in the presence of an additive like trifluoromethanesulfonic anhydride (B1165640), can lead to the formation of the corresponding phosphonate ester with high yields. rsc.org This process involves the activation of the alcohol, followed by nucleophilic attack by the this compound.
The general mechanism for phosphorylation often involves the initial activation of the substrate, followed by nucleophilic attack from the phosphorus atom of this compound. The versatility of this compound as a phosphorylating agent is evident in its application to a broad scope of substrates under various catalytic systems. rsc.org
P-Alkylation Reactions
P-alkylation of this compound is a crucial method for the formation of a phosphorus-carbon bond, leading to the synthesis of a diverse range of phosphonate esters.
The Michaelis–Becker reaction is a classic method for the P-alkylation of dialkyl phosphonates. The reaction proceeds via the deprotonation of this compound with a base to form the sodium diethyl phosphite salt, which then acts as a nucleophile and reacts with an alkyl halide in a nucleophilic substitution reaction to yield an alkyl phosphonate. wikipedia.org
The general pathway can be represented as: (C₂H₅O)₂P(O)H + Base → (C₂H₅O)₂P(O)⁻ M⁺ (C₂H₅O)₂P(O)⁻ M⁺ + R-X → (C₂H₅O)₂P(O)R + M-X
While effective, the yields of the Michaelis–Becker reaction can sometimes be lower than the related Michaelis–Arbuzov reaction. wikipedia.org The reaction conditions can be optimized, for instance, by using phase-transfer catalysis to improve the synthesis of certain phosphonates. researchgate.net A recent development has shown that a copper-catalyzed enantioconvergent radical Michaelis–Becker-type C(sp³)–P cross-coupling of racemic alkyl halides with H-phosphonates can produce α-chiral alkyl phosphorous compounds with high chemo- and stereoselectivity. sustech.edu.cn
Below is a table summarizing examples of the Michaelis-Becker reaction with various alkyl halides.
| Alkyl Halide (R-X) | Base | Solvent | Yield (%) |
| Methyl iodide | NaOH | CH₂Cl₂/H₂O (PTC) | >80 |
| Isopropyl iodide | NaOH | CH₂Cl₂/H₂O (PTC) | High |
| n-Butyl iodide | NaOH | CH₂Cl₂/H₂O (PTC) | High |
| Isobutyl iodide | NaOH | CH₂Cl₂/H₂O (PTC) | High |
Data sourced from representative examples of Michaelis-Becker reactions under phase-transfer catalysis conditions. researchgate.net
Hydrophosphonylation Reactions
Hydrophosphonylation involves the addition of the P-H bond of this compound across a carbon-carbon or carbon-heteroatom multiple bond. This reaction is a powerful tool for the synthesis of α-hydroxyphosphonates, α-aminophosphonates, and β-phosphonoketones.
The Abramov reaction is the nucleophilic addition of this compound to the carbonyl group of aldehydes and ketones to form α-hydroxyphosphonates. wikipedia.orgresearchgate.net The reaction is typically base-catalyzed, where the base facilitates the formation of the nucleophilic phosphite anion. researchgate.net
The general mechanism involves the attack of the phosphorus atom on the electrophilic carbonyl carbon. wikipedia.org The reaction can be performed with a variety of aldehydes and ketones, including α,β-unsaturated carbonyl compounds. wikipedia.org
The reaction conditions and yields for the Abramov reaction can vary depending on the substrates and catalysts used. Below are some examples:
| Carbonyl Compound | Catalyst/Conditions | Yield (%) |
| Benzaldehyde | Al(Salalen) complex | High |
| p-Chlorobenzaldehyde | Al-Li-BINOL complex | 80 |
| p-Tolualdehyde | Al-Li-BINOL complex | 82 |
| p-Anisaldehyde | Al-Li-BINOL complex | 88 |
| Cinnamaldehyde | Al-Li-BINOL complex | High |
Data compiled from studies on catalytic asymmetric hydrophosphonylation of aldehydes. mdpi.com
The catalytic asymmetric hydrophosphonylation of enones, a phospha-Michael addition, is a highly effective method for the enantioselective synthesis of γ-oxo phosphonates. scispace.com This reaction has been successfully achieved using chiral catalysts, such as dinuclear zinc complexes. scispace.com Under mild reaction conditions, these catalysts can promote the addition of diethyl phosphite to enones, affording the products in high yields and with excellent enantioselectivities. scispace.com
The development of such catalytic systems has made the asymmetric synthesis of biologically important phosphonate compounds more accessible. scispace.com The choice of catalyst and reaction conditions is crucial for achieving high enantioselectivity.
Here are some examples of catalytic asymmetric hydrophosphonylation of enones:
| Enone Substrate | Catalyst | Enantiomeric Excess (ee %) | Yield (%) |
| Chalcone | Dinuclear Zn catalyst | 93-99 | up to 99 |
| (E)-4-phenylbut-3-en-2-one | Dinuclear Zn catalyst | 95 | 98 |
| (E)-4-(4-methoxyphenyl)but-3-en-2-one | Dinuclear Zn catalyst | 96 | 99 |
| (E)-4-(4-chlorophenyl)but-3-en-2-one | Dinuclear Zn catalyst | 94 | 97 |
This data represents findings from the first catalytic asymmetric phospha-Michael addition of enones. scispace.com
Hydrophosphorylation of Aliphatic Alkynes
The hydrophosphorylation of aliphatic alkynes with this compound is a significant method for synthesizing vinyl phosphonates, which are valuable intermediates in organic synthesis. This reaction involves the addition of the P-H bond of this compound across the carbon-carbon triple bond of an alkyne. The process is typically catalyzed by transition metal complexes, with copper and palladium being common choices.
The reaction mechanism, particularly when catalyzed by copper nanoparticles supported on zinc oxide (CuNPs/ZnO), has been investigated through experimental observations and Density Functional Theory (DFT) studies. rsc.orgresearchgate.net These studies suggest a copper-catalyzed anti-Markovnikov hydrophosphorylation process. rsc.orgresearchgate.net The catalyst and the solvent are believed to play crucial roles in the reaction pathway. rsc.orgresearchgate.net It is proposed that the reaction does not proceed through a copper acetylide intermediate. Instead, it likely involves the addition of the nucleophilic phosphite tautomer of this compound to the alkyne, which is activated by the copper catalyst. researchgate.net The ZnO support is thought to assist in the P-H bond activation. researchgate.net DFT studies indicate that this mechanism favors the formation of the (E)-vinyl phosphonate isomer. rsc.orgresearchgate.net
Palladium complexes also effectively catalyze this transformation. For H-phosphonates like this compound, a Pd/dppp (dppp = 1,3-bis(diphenylphosphino)propane) catalyst system has been shown to be effective, producing Markovnikov adducts with high regioselectivity from both aromatic and aliphatic alkynes. nih.gov Mechanistic studies suggest that with a terminal alkyne, the this compound can act like a Brønsted acid, leading to the selective generation of an α-alkenylpalladium intermediate via hydropalladation, which then yields the Markovnikov product. nih.gov
In contrast, copper-catalyzed systems, often employing a copper salt like CuCl with a ligand such as ethylenediamine, can provide regio- and stereoselective (E)-vinylphosphonates. researchgate.netrsc.org The mechanism is thought to involve the formation of a metal σ-complex from an initial π-complex, followed by an intramolecular proton transfer to yield the final product. rsc.org
Table 1: Catalyst Systems in Hydrophosphorylation of Alkynes with this compound
| Catalyst System | Alkyne Type | Regioselectivity | Predominant Product | Reference |
| CuNPs/ZnO | Aliphatic | anti-Markovnikov | (E)-Vinyl phosphonate | rsc.org |
| Pd/dppp | Aliphatic/Aromatic | Markovnikov | α-Vinylphosphonate | nih.gov |
| CuCl/Ethylenediamine | Aromatic | Not specified | (E)-Vinylphosphonate | researchgate.net |
Condensation Reactions
Three-Component Condensation to α-Aminophosphonates
The one-pot, three-component condensation of a carbonyl compound (aldehyde or ketone), an amine, and this compound is known as the Kabachnik-Fields reaction. rgmcet.edu.incore.ac.uk This reaction is a highly efficient and atom-economical method for synthesizing α-aminophosphonates, which are important analogues of α-amino acids. gjesr.com
The reaction mechanism is generally believed to proceed through one of two primary pathways. rgmcet.edu.in
Imine Pathway : The amine and the carbonyl compound first condense to form an imine intermediate. Subsequently, diethyl phosphite adds across the C=N double bond of the imine in a nucleophilic addition. This step is essentially a Pudovik reaction. wikipedia.orgnih.gov
α-Hydroxyphosphonate Pathway : Diethyl phosphite first adds to the carbonyl compound to form an α-hydroxyphosphonate intermediate. This is then followed by a nucleophilic substitution of the hydroxyl group by the amine. rgmcet.edu.in
The imine pathway is more commonly accepted, and the role of the catalyst, if present, is often to facilitate either the imine formation or the subsequent nucleophilic addition. nih.gov A wide variety of catalysts can be used, including Lewis acids (e.g., BF3·OEt2, TaCl5-SiO2) and Brønsted acids. rgmcet.edu.incore.ac.uk However, the reaction can also proceed under catalyst-free and solvent-free conditions, highlighting its "green" chemistry potential. researchgate.net The choice of catalyst and reaction conditions can influence the reaction rate and yield. rgmcet.edu.in For instance, zinc and iron triflates have been shown to be efficient catalysts under mild conditions. nih.gov
The Pudovik reaction, a two-component reaction involving the addition of diethyl phosphite to a pre-formed imine, is a closely related process for preparing α-aminophosphonates. wikipedia.orgnih.gov
Table 2: Examples of Catalysts in the Kabachnik-Fields Reaction
| Catalyst | Components | Conditions | Outcome | Reference |
| TaCl5-SiO2 | Aldehyde, Amine, Diethyl phosphite | Mild | Good yields of α-aminophosphonates | rgmcet.edu.in |
| BF3·OEt2 | 2-Alkynylindole-3-carbaldehyde, Amine, Dimethyl phosphite | 25 °C, 20 min | α-Aminophosphonates | core.ac.uk |
| None | Carbonyl, Amine, Diethyl phosphite | Solvent-free, Ambient temp. | Good to excellent yields | researchgate.net |
| Zinc triflate | Substituted amine, Benzaldehyde, Diethyl phosphite | Mild | Good yields | nih.gov |
Michael Addition Reactions
Addition to α,β-Unsaturated Malonates
The Michael addition, or conjugate addition, of this compound to α,β-unsaturated compounds is a key method for forming carbon-phosphorus bonds. wikipedia.org In the case of α,β-unsaturated malonates, this compound acts as a Michael donor, adding to the electron-deficient alkene (Michael acceptor). wikipedia.orgrsc.org
The reaction mechanism begins with the deprotonation of this compound by a base to generate a nucleophilic phosphonate anion. byjus.com This anion then attacks the β-carbon of the α,β-unsaturated malonate in a 1,4-conjugate addition. rsc.orgbyjus.com The resulting intermediate is an enolate, which is subsequently protonated by the conjugate acid of the base or the solvent to yield the final adduct. wikipedia.org
Various catalytic systems have been developed to promote this phospha-Michael reaction. Nanosized metal oxides, such as ZnO and nano γ-Fe2O3-pyridine, have proven to be highly efficient. rsc.org These catalysts often allow the reaction to proceed at room temperature under solvent-free conditions, providing the target adducts in high to quantitative yields in a short time. rsc.org Strong organic bases like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) are also effective in promoting the conjugate addition of this compound to various Michael acceptors. rsc.org
Table 3: Catalytic Systems for Michael Addition to Unsaturated Malonates
| Catalyst | Michael Acceptor | Conditions | Yield | Reference |
| Nanosized ZnO | Arylidene malonate derivatives | Solvent-free, Room temp., 0.5-3 h | Quantitative | rsc.org |
| Nano γ-Fe2O3-pyridine | Unsaturated malonate derivatives | Solvent-free, Room temp., minutes | High | rsc.org |
| DBU | Acrylamide | Not specified | Good | rsc.org |
Conjugate Additions to Vinyl Phosphonates
This compound can also participate in conjugate additions where the Michael acceptor is itself a vinyl phosphonate. This reaction provides a route to functionalized bisphosphonates. The mechanism follows the general principles of the Michael addition.
A phosphoryl-stabilized carbanion, generated from the Michael addition of diethyl lithiophosphonate to a substituted vinyl phosphonate (like diethyl [1-(methylsulfonyl)vinyl]phosphonate), can be trapped in a one-pot reaction with aldehydes. oup.com This intermediate carbanion subsequently acts as a nucleophile in a Horner-Wadsworth-Emmons type reaction. oup.com
Furthermore, other nucleophiles can be added to diethyl vinylphosphonate (B8674324). Organocatalysts, such as thiourea (B124793) derivatives, can activate the vinyl phosphonate toward conjugate addition by amines. rsc.org This activation is proposed to occur through hydrogen bonding between the thiourea catalyst and the phosphoryl oxygen of the diethyl vinylphosphonate, which increases the electrophilicity of the alkene. rsc.org Similarly, various alcohols can undergo an oxa-Michael addition to diethyl vinylphosphonate under mild conditions, avoiding the need for strong bases or high temperatures. rsc.org Alkylcopper and vinylcopper complexes also readily add to diethyl vinylphosphonate. rsc.org
Horner-Wadsworth-Emmons (HWE) Reaction
The Horner-Wadsworth-Emmons (HWE) reaction is a widely used organic reaction that produces an alkene from the reaction of a stabilized phosphonate carbanion with an aldehyde or ketone. wikipedia.orgorganic-chemistry.org This reaction is a modification of the Wittig reaction and offers several advantages, including the use of more nucleophilic and less basic phosphonate carbanions and the easy removal of the water-soluble phosphate (B84403) byproduct. wikipedia.orgalfa-chemistry.com
The mechanism of the HWE reaction involves the following steps:
Deprotonation : A base (e.g., NaH, NaOMe, BuLi) removes the acidic α-proton from the phosphonate ester to form a resonance-stabilized phosphonate carbanion (anion). wikipedia.orgorganic-chemistry.org
Nucleophilic Addition : The phosphonate carbanion acts as a nucleophile and attacks the electrophilic carbonyl carbon of the aldehyde or ketone. This addition is the rate-limiting step and forms a tetrahedral intermediate called an oxaphosphetane. wikipedia.orgnrochemistry.com
Elimination : The oxaphosphetane intermediate collapses, breaking the P-C and C-O bonds and forming a new C=C double bond (the alkene) and a dialkylphosphate salt byproduct. nrochemistry.com An electron-withdrawing group alpha to the phosphonate is necessary for this final elimination to occur. wikipedia.org
A key feature of the HWE reaction is its stereoselectivity. It predominantly forms the (E)-alkene (trans). wikipedia.orgalfa-chemistry.com This selectivity is generally explained by steric approach control during the initial nucleophilic addition, where an antiperiplanar approach is favored to minimize steric hindrance. organic-chemistry.org This leads to an intermediate that preferentially eliminates to give the more thermodynamically stable (E)-alkene. nrochemistry.com
For the synthesis of (Z)-alkenes, the Still-Gennari modification can be employed. This variation uses phosphonates with electron-withdrawing groups (e.g., trifluoroethyl) and strongly dissociating conditions (e.g., KHMDS with 18-crown-6 (B118740) in THF) to accelerate the elimination of the oxaphosphetane, favoring the formation of the (Z)-alkene. wikipedia.org
Table 4: Key Features of the HWE Reaction
| Feature | Description | Reference |
| Reactants | Stabilized phosphonate carbanion + Aldehyde/Ketone | wikipedia.org |
| Key Intermediate | Oxaphosphetane | nrochemistry.com |
| Product | Alkene (predominantly E-isomer) | alfa-chemistry.com |
| Byproduct | Water-soluble dialkylphosphate salt | wikipedia.org |
| (Z)-Alkene Synthesis | Still-Gennari modification | wikipedia.org |
Mechanistic Insights into Stereoselective Olefination
The Horner-Wadsworth-Emmons (HWE) reaction, a widely used method for synthesizing alkenes, typically employs phosphonate-stabilized carbanions derived from reagents like this compound. mdpi.comwikipedia.org This reaction generally favors the formation of (E)-alkenes. The established mechanism begins with the deprotonation of the phosphonate at the α-carbon by a base to form a phosphonate carbanion. mdpi.com This carbanion then undergoes a nucleophilic addition to an aldehyde or ketone, which is the rate-limiting step, to form diastereomeric alkoxide intermediates (betaines). mdpi.comorganic-chemistry.org These intermediates cyclize to form four-membered ring structures known as oxaphosphetanes. Subsequent fragmentation of the oxaphosphetane yields the alkene and a water-soluble dialkyl phosphate salt. mdpi.comresearchgate.net
The E-selectivity of the standard HWE reaction is often explained by thermodynamic control. The intermediates are able to equilibrate, and the pathway proceeding through the more stable anti-oxaphosphetane intermediate, which leads to the (E)-alkene, is favored. researchgate.netacs.org Steric factors play a crucial role; the antiperiplanar approach of the carbanion to the carbonyl group is preferred, minimizing steric hindrance between the bulky groups. researchgate.netnih.gov
In contrast, the Still-Gennari modification of the HWE reaction provides a method for the stereoselective synthesis of (Z)-alkenes. researchgate.netacs.org This is achieved by using phosphonates with electron-withdrawing groups on the phosphorus atom, such as bis(2,2,2-trifluoroethyl) esters, instead of the diethyl esters. chemrxiv.org The increased electrophilicity of the phosphorus atom in these reagents accelerates the elimination step from the oxaphosphetane. acs.org This rapid, irreversible elimination occurs under kinetic control, meaning the product distribution reflects the ratio of the initial syn- and anti-addition adducts. The reaction conditions are set to favor the formation of the syn-oxaphosphetane intermediate, which then rapidly collapses to the (Z)-alkene before equilibration can occur. acs.org
Influence of Reaction Conditions on Stereoselectivity (E/Z)
The stereochemical outcome of the Horner-Wadsworth-Emmons reaction is highly dependent on the specific reaction conditions, including the base, cation, solvent, and temperature.
For the standard HWE reaction, which typically yields (E)-alkenes, several factors can enhance this selectivity. Studies have shown that increasing the steric bulk of the aldehyde, raising the reaction temperature (e.g., from -78 °C to 23 °C), and the choice of cation for the base (Li⁺ > Na⁺ > K⁺) all contribute to higher (E)-stereoselectivity. wikipedia.org
In the case of the (Z)-selective Still-Gennari olefination, the conditions are critical for achieving high kinetic control. The reaction is traditionally performed at low temperatures (typically -78 °C) using strong, non-chelating bases like potassium hexamethyldisilazide (KHMDS) in the presence of a crown ether such as 18-crown-6. mdpi.combohrium.com The crown ether sequesters the potassium cation, preventing it from coordinating with the intermediates, which helps to ensure a rapid and irreversible elimination pathway that favors the Z-isomer. acs.org
However, modifications to these conditions have been developed. For instance, with certain modified Still-Gennari reagents, excellent (Z)-selectivity has been achieved using sodium hydride (NaH) in THF at a higher temperature of -20 °C. nih.gov In some systems, temperature has been identified as a major factor influencing the stereochemical outcome. researchgate.net
In a study on a Weinreb amide-type HWE reaction, the interplay between base and temperature was clearly demonstrated. Using lithium bis(hexamethyldisilazide) (LHMDS) at -78 °C resulted in (Z)-selectivity. As the temperature was increased, the reaction shifted to favor the (E)-product. nih.gov Interestingly, when magnesium-based reagents like iPrMgCl were used, the reaction was highly (E)-selective regardless of the temperature, highlighting the profound impact of the metal cation on the reaction mechanism and stereochemical pathway. acs.orgnih.gov
| Entry | Base | Temperature (°C) | Yield (%) | E:Z Ratio |
|---|---|---|---|---|
| 1 | LHMDS | -78 | 68 | 35:65 |
| 2 | LHMDS | -40 | 96 | 70:30 |
| 3 | LHMDS | 0 | 99 | 88:12 |
| 4 | iPrMgCl | -78 | <5 | >99:1 |
| 5 | iPrMgCl | 0 | 86 | >99:1 |
Data sourced from research on Weinreb amide-type HWE reactions. nih.gov
Phosphonate-Phosphate Rearrangements via Cyclic Intermediates
A significant reaction of α-functionalized phosphonates is the base-catalyzed rearrangement of α-hydroxyphosphonates to phosphates, often referred to as the Phospha-Brook rearrangement. researchgate.net This isomerization is particularly favorable when electron-withdrawing substituents are present on the α-carbon. researchgate.net
The mechanism is initiated by the deprotonation of the hydroxyl group by a base. The resulting α-alkoxyphosphonate then undergoes a nucleophilic attack of the oxygen atom onto the phosphorus center. This leads to the cleavage of the phosphorus-carbon bond, typically through a pentacoordinate phosphorus intermediate. The process generates a carbanion, which is stabilized by the adjacent electron-withdrawing group. Subsequent protonation of this carbanion yields the final phosphate product. researchgate.net Studies on the stereochemical course of this rearrangement have shown that the transformation proceeds with retention of the configuration at the phosphorus atom. researchgate.net
The propensity for this rearrangement is influenced by the reaction conditions. The nature and quantity of the amine catalyst, temperature, and solvent can determine whether the initial α-hydroxyphosphonate adduct is isolated or if it rearranges to the phosphate. For example, using a small amount of an amine catalyst might yield the Pudovik adduct (the α-hydroxyphosphonate), while a larger quantity or higher temperatures can promote the rearrangement to the phosphate product. researchgate.net
Development of Modified Still–Gennari-Type Reagents
To improve the efficiency and applicability of the (Z)-selective olefination, significant research has focused on developing modified Still-Gennari-type reagents. The original reagents, bis(2,2,2-trifluoroethyl)phosphonoacetates, while effective, often require cryogenic temperatures and specific, strong bases like KHMDS with 18-crown-6. mdpi.com
A key development has been the synthesis of alkyl di-(1,1,1,3,3,3-hexafluoroisopropyl)phosphonoacetates. mdpi.comnih.gov These reagents are structurally similar to the original Still-Gennari reagents but feature even more electron-withdrawing hexafluoroisopropyl groups. This modification enhances the Z-selectivity of the HWE reaction, achieving Z:E ratios of up to 98:2. nih.gov A significant practical advantage of these new reagents is their ability to provide high (Z)-selectivity using the more common and less expensive base sodium hydride (NaH) and at more moderate temperatures (e.g., -20 °C), obviating the need for KHMDS and crown ethers. nih.govacs.org
Other modified reagents that have been developed include various ethyl diarylphosphonoacetates. For example, a reagent based on 2-tert-butylphenol (B146161) proved to be highly efficient, yielding Z/E ratios of approximately 95:5 at 0 °C with both aromatic and aliphatic aldehydes. researchgate.net These developments broaden the synthetic utility of the (Z)-selective HWE reaction, making it a more versatile and accessible tool for organic synthesis.
| Reagent Type | Aldehyde | Base/Temp | Z:E Ratio | Reference |
|---|---|---|---|---|
| Still-Gennari (1e) | Benzaldehyde | NaH / -20 °C | 74:26 | mdpi.com |
| Modified (1b) | Benzaldehyde | NaH / -20 °C | 97:3 | mdpi.com |
| Still-Gennari (1e) | Octanal | NaH / -20 °C | 78:22 | mdpi.com |
| Modified (1b) | Octanal | NaH / -20 °C | 88:12 | mdpi.com |
Reagent 1e: Ethyl bis(2,2,2-trifluoroethyl)phosphonoacetate. Reagent 1b: Ethyl di-(1,1,1,3,3,3-hexafluoroisopropyl)phosphonoacetate. Data sourced from a comparative study. mdpi.com
Weinreb Amide-Type Horner-Wadsworth-Emmons Reaction
The Horner-Wadsworth-Emmons reaction has been extended to phosphonate reagents bearing a Weinreb amide (N-methoxy-N-methylamide) moiety. These α,β-unsaturated Weinreb amides are valuable synthetic intermediates. Research has focused on controlling the stereoselectivity of this specific HWE variant.
An (E)-selective Weinreb amide-type HWE reaction was developed by optimizing reaction conditions. A systematic investigation revealed that the choice of base and cation is crucial. While strong bases with alkali metal cations like LHMDS showed temperature-dependent selectivity, the use of a Grignard reagent, iPrMgCl, as the deprotonating agent consistently afforded high (E)-selectivity across a range of temperatures. acs.orgnih.gov This research led to the successful isolation and characterization of the reactive magnesium phosphonoenolate intermediate, which was found to be stable and effective in the HWE reaction. organic-chemistry.orgnih.gov
Conversely, the Still-Gennari olefination has been successfully applied to the synthesis of (Z)-unsaturated N-methoxy-N-methylamides, demonstrating that by choosing the appropriate phosphonate reagent and conditions, either the (E)- or (Z)-isomer of the α,β-unsaturated Weinreb amide can be accessed. bohrium.com
Cross-Coupling Reactions
This compound is a key substrate in various cross-coupling reactions, particularly those catalyzed by palladium, which enable the formation of carbon-phosphorus bonds.
Palladium-Catalyzed Cross-Coupling
The Hirao reaction is a palladium-catalyzed cross-coupling of diethyl phosphite with aryl or vinyl halides to synthesize the corresponding aryl or vinyl phosphonates. sciforum.netnih.gov The generally accepted mechanism for the Hirao reaction mirrors that of other palladium-catalyzed cross-couplings like the Suzuki or Heck reactions. It involves a catalytic cycle that begins with the oxidative addition of the aryl halide to a Pd(0) complex. This is followed by a ligand exchange or transmetalation-like step where the diethyl phosphite anion replaces the halide on the palladium center. The cycle concludes with the reductive elimination of the aryl phosphonate product, regenerating the Pd(0) catalyst. nih.govresearchgate.net
Various palladium sources, such as Pd(OAc)₂ or Pd(PPh₃)₄, can be used as catalyst precursors. nih.govresearchgate.net Research into "green" chemistry protocols has led to the development of Hirao reactions that can be performed under microwave irradiation and without the need for added phosphine (B1218219) ligands. In these "P-ligand-free" systems, an excess of the diethyl phosphite reagent itself can act as both a reducing agent for the Pd(II) precursor and as a ligand for the active Pd(0) catalyst. nih.govresearchgate.net
A complementary approach to synthesizing aryl phosphonates involves a Suzuki-Miyaura cross-coupling. In this strategy, a 2-diethylphosphonato-substituted arylboronate ester acts as the nucleophilic partner, coupling with an aryl halide in the presence of a palladium catalyst. This method provides an alternative route to biaryl monophosphonates and can be more effective than the traditional Hirao coupling for certain sterically hindered substrates. ncl.ac.uk
Nickel-Catalyzed Cross-Coupling with Arylzinc Reagents
Nickel-catalyzed cross-coupling reactions provide an economical and earth-abundant alternative to palladium-catalyzed methods. nih.govrsc.orgorganic-chemistry.org These reactions are effective for forming carbon-carbon and carbon-heteroatom bonds. In the context of this compound derivatives, nickel catalysis has been successfully employed for the cross-coupling of β-carbonyl alkenyl pivalates with arylzinc reagents, leading to the formation of 3-aryl-substituted α,β-unsaturated carbonyl compounds through C–O bond cleavage. rsc.org This method is noted for its mild reaction conditions, broad substrate applicability, and tolerance of various functional groups. rsc.org
An operationally simple and environmentally friendly protocol has been developed for the nickel-catalyzed Suzuki-Miyaura coupling of arylboronic acids with (2-haloallyl)phosphonates in water. nih.gov This reaction, utilizing a NiSO4·6H2O/cationic 2,2'-bipyridyl ligand system, proceeds efficiently under air at 120 °C, yielding 2-aryl allyl phosphonates in good to excellent yields. nih.gov The use of water as a solvent and an abundant transition metal as the catalyst highlights the green chemistry aspects of this procedure. nih.gov
The scope of nickel-catalyzed cross-coupling extends to the reaction of aryl phosphates with arylboronic acids, demonstrating the versatility of this catalytic system. acs.org Furthermore, direct cross-coupling of heterocyclic phosphonium (B103445) salts with aryl bromides has been achieved using a nickel(II) catalyst, providing access to a range of arylated heterocycles. rsc.org
Heck Reaction in Vinyl Phosphonate Synthesis
The Heck reaction is a cornerstone in the synthesis of substituted alkenes and has been extensively applied to the preparation of vinyl phosphonates. Palladium-catalyzed Heck arylation of diethyl vinylphosphonate with various aryl or heteroaryl halides is a direct route to diethyl 2-(aryl)vinylphosphonates. researchgate.netoieau.fr High conversions and selectivities can be achieved using various homogeneous palladium catalysts, such as the Herrmann palladacycle and Nolan (NHC)-palladium catalysts, under optimized conditions. researchgate.net
A convenient method for synthesizing α,β-unsaturated phosphonates involves the Mizoroki-Heck reaction of arylboronic acids with diethyl vinylphosphonate. dntb.gov.ua Additionally, both mono and double Mizoroki-Heck reactions of aryl halides with dialkyl vinylphosphonates have been developed using a reusable palladium catalyst in an aqueous medium. dntb.gov.ua By controlling the limiting reagent, either 2-aryl or 2,2-diaryl vinylphosphonates can be selectively obtained. dntb.gov.ua
A single-step palladium-catalyzed Heck coupling of aryl halides with vinyl phosphonic acid has also been developed to produce functionalized (E)-styryl phosphonic acids in good to excellent yields. rsc.org
| Catalyst System | Reactants | Product | Yield | Reference |
| Herrmann palladacycle | Diethyl vinylphosphonate, Aryl/Heteroaryl halides | Diethyl 2-(aryl)vinylphosphonates | High | researchgate.net |
| Nolan (NHC)-palladium catalyst | Diethyl vinylphosphonate, Aryl/Heteroaryl halides | Diethyl 2-(aryl)vinylphosphonates | High | researchgate.net |
| Reusable Palladium Catalyst | Diethyl vinylphosphonate, Aryl halides | 2-Aryl or 2,2-Diaryl vinylphosphonates | Good to High | dntb.gov.ua |
| Pd(P(tBu)3)2 | Vinyl phosphonic acid, Aryl halides | (E)-Styryl phosphonic acids | 31-80% | rsc.org |
Cycloaddition Reactions
Dipolar Cycloaddition for Nitrogen Heterocycle Synthesis
The 1,3-dipolar cycloaddition reaction is a powerful tool for the synthesis of five-membered heterocycles. In the context of this compound derivatives, this reaction has been utilized for the synthesis of functionalized (pyrrolidin-2-yl)phosphonates and (5-oxopyrrolidin-2-yl)phosphonates. nih.gov A key step in these syntheses is the diastereospecific 1,3-dipolar cycloaddition of an N-benzyl-C-(diethoxyphosphoryl)nitrone to dipolarophiles like cis-1,4-dihydroxybut-2-ene and dimethyl maleate (B1232345). nih.gov
The reaction of α-substituted vinyl phosphonates with diazo compounds can lead to the formation of 3-pyrazolylphosphonates. rsc.org Specifically, the 1,3-dipolar cycloaddition of aryldiazomethanes with dimethyl 1-formamidovinylphosphonate under basic conditions (K2CO3/MeOH) affords 5-aryl substituted dimethyl (1H-pyrazol-3-yl)phosphonates in high yields. rsc.org These conditions suppress the competing formation of cyclopropylphosphonates. rsc.org Similarly, the reaction of ethyl diazoacetate with diethyl 1-arylvinylphosphonates under NaH/THF conditions yields regioisomerically pure 3-aryl substituted ethyl 1H-pyrazol-5-carboxylates, which involves the elimination of the diethoxyphosphoryl group. rsc.org The cycloaddition of diethyl 1-diazomethylphosphonate onto a C=N double bond has also been described, leading to triazolinyl and aziridinyl phosphonates. researchgate.net
Catalytic Asymmetric [3+2] Cycloadditions
Catalytic asymmetric [3+2] cycloaddition reactions provide an efficient route to enantiomerically enriched five-membered rings. An efficient asymmetric 1,3-dipolar cycloaddition between α-substituted diazophosphonates and 3-acryloyl-2-oxazolidinone, catalyzed by a chiral Mg(II)/BOX complex, has been developed. researchgate.net This reaction produces chiral 5,5-disubstituted 1H-pyrazoline-5-phosphonates in good yields and with excellent stereoselectivity. researchgate.net
The asymmetric [3+2] cycloaddition of azomethine ylides, generated from imino esters, to trans-β-nitrostyrene can be catalyzed by chiral aziridine-containing phosphines and phosphine oxides. nih.govpreprints.org This reaction can lead to the formation of multiple stereoisomers, with some being obtained in enantiomerically enriched or pure forms. nih.govpreprints.org
Furthermore, a chiral phosphoric acid-catalyzed highly enantioselective formal [3+2] cycloaddition of azoalkenes with 3-vinylindoles has been established. nih.gov This reaction proceeds under mild conditions to afford a variety of 2,3-dihydropyrroles in high yields and with excellent enantioselectivities. nih.gov
Reactivity of Specific this compound Derivatives
Reactions of Diethyl (Trichloromethyl)phosphonate
Diethyl (trichloromethyl)phosphonate is a versatile reagent in organic synthesis. It is primarily used in Horner-Wadsworth-Emmons type reactions with carbonyl compounds to synthesize 1,1-dichloro-1-alkenes. chemicalbook.com It can also be used to generate chlorovinyl phosphonates through reactions with aldehydes and ketones. chemicalbook.comscbt.com
Under copper(I) or iron(III) catalysis, diethyl (trichloromethyl)phosphonate reacts with olefins, resulting in the insertion of the olefin into one of the C-Cl bonds. chemicalbook.com The thermal reaction of triethylphosphite with diethyl (trichloromethyl)phosphonate involves a nucleophilic attack of the phosphite on one of the chlorine atoms of the phosphonate.
The reaction of diethyl (trichloromethyl)phosphonate with diphenyl methyl phosphinite has been studied using Density Functional Theory (DFT), which confirmed high regioselectivity at the chlorine atom. Additionally, diethyl (trichloromethyl)phosphonate can be converted to diethyl (dichloromethyl)phosphonate, a useful intermediate for the synthesis of 1,1-dichloroalkenes and terminal alkynes. orgsyn.org
| Reactant(s) | Product(s) | Reaction Type | Reference |
| Carbonyl compounds | 1,1-Dichloro-1-alkenes | Horner-Wadsworth-Emmons | chemicalbook.com |
| Aldehydes and Ketones | Chlorovinyl phosphonates | Condensation | chemicalbook.comscbt.com |
| Olefins (with Cu(I) or Fe(III) catalyst) | Olefin insertion products | Addition | chemicalbook.com |
| Triethylphosphite | Phosphonate products | Nucleophilic Attack | |
| Isopropylmagnesium chloride, then ethanol (B145695) | Diethyl (dichloromethyl)phosphonate | Reduction | orgsyn.org |
Hydrolysis Kinetics of Dimethyl Acetylphosphonate
Dimethyl acetylphosphonate (DAP) undergoes rapid cleavage in water, yielding acetate (B1210297) and dimethylphosphonic acid. cdnsciencepub.comcdnsciencepub.com The reaction is characterized by a half-time of approximately 3 seconds at pH 7 and 25°C. cdnsciencepub.comcdnsciencepub.com Kinetic studies have established that the hydrolysis is first-order with respect to both the hydroxide (B78521) ion concentration and the DAP concentration. cdnsciencepub.comcdnsciencepub.com
The hydrolysis mechanism involves a specific base catalysis pathway. cdnsciencepub.com Initially, DAP is quickly converted to a hydrated carbonyl adduct, which exists in equilibrium with the keto form. cdnsciencepub.com The formation of this hydrate (B1144303) is energetically favorable due to the electronic effect of the phosphonate diester group. cdnsciencepub.comcdnsciencepub.com This effect also facilitates the ionization of the hydrate. cdnsciencepub.comcdnsciencepub.com The subsequent and rapid step is the expulsion of the phosphonate diester from the ionized hydrate, leading to the final products. cdnsciencepub.comcdnsciencepub.com This proposed mechanism is analogous to the cleavage reactions of other carbonyl hydrates, which proceed from a monoanion conjugate. cdnsciencepub.comcdnsciencepub.com
The rate of reaction has been measured across various pH levels and temperatures. The average observed second-order rate constant at 25°C is 2.4 x 10⁶ M⁻¹ s⁻¹. cdnsciencepub.comcdnsciencepub.com The estimated rate constant for the unimolecular cleavage of the carbonyl hydrate anion is 2 x 10³ s⁻¹. cdnsciencepub.comcdnsciencepub.com
| Parameter | Value | Conditions |
|---|---|---|
| Half-time (t½) | ~3 s | pH 7, 25°C |
| Average second-order rate constant (k) | 2.4 x 10⁶ M⁻¹ s⁻¹ | 25°C |
| Estimated unimolecular cleavage rate constant (carbonyl hydrate anion) | 2 x 10³ s⁻¹ | - |
Kinetic and Mechanistic Studies of this compound Transformations
The reactivity of this compound is centered around its highly reactive phosphorus-hydrogen (P-H) bond, making it a versatile intermediate in organophosphorus chemistry. wikipedia.org It participates in a variety of transformations, including hydrolysis, addition reactions, and C-P coupling reactions. wikipedia.org
Hydrolysis: Like other phosphonate esters, this compound and its derivatives are susceptible to hydrolysis, which can be catalyzed by acids or bases. noaa.govnih.gov The rate of hydrolysis is influenced by steric and electronic effects of the substituents on the phosphorus atom. nih.gov For instance, in the acidic hydrolysis of a series of substituted diethyl α-hydroxybenzylphosphonates, the reaction proceeds through a consecutive mechanism, first yielding the monoester intermediate and then the final phosphonic acid. nih.gov The hydrolysis of the unsubstituted diethyl α-hydroxybenzylphosphonate was found to be significantly slower than its dimethyl analogue. nih.gov The introduction of electron-withdrawing groups on the phenyl ring generally increases the rate of hydrolysis, while electron-donating groups slow it down. nih.gov
| Compound | Substituent (Y) | k₁ (h⁻¹) | k₂ (h⁻¹) | Reaction Time (h) |
|---|---|---|---|---|
| 1g | H | 1.03 | 0.35 | 9.5 |
| 1h | 4-Cl | 2.09 | 0.55 | 5.5 |
| 1i | 4-Br | 2.10 | 0.54 | 5.5 |
| 1j | 4-Me | 0.98 | 0.29 | 10.0 |
k₁ represents the rate constant for the hydrolysis of the diester to the monoester; k₂ represents the rate constant for the hydrolysis of the monoester to the phosphonic acid.
Addition Reactions (Hydrophosphonylation): The P-H bond of this compound can add across unsaturated systems in a reaction known as hydrophosphonylation. wikipedia.org For example, it adds to aldehydes to form α-hydroxyphosphonates in a process similar to the Abramov reaction. wikipedia.orgwikipedia.org It also reacts with imines to produce aminophosphonates through the Pudovik or Kabachnik-Fields reactions. wikipedia.orgrsc.org These reactions are often catalyzed and can be performed under various conditions, including solvent-free systems. rsc.org
Alkylation and C-P Coupling: Deprotonation of this compound, typically with a strong base like potassium tert-butoxide, allows for alkylation at the phosphorus atom in the Michaelis-Becker reaction. wikipedia.org Furthermore, palladium-catalyzed cross-coupling reactions can be used to form a C-P bond between this compound and aryl halides, a process analogous to the Buchwald-Hartwig amination. wikipedia.org Reaction with Grignard reagents leads to initial deprotonation followed by the displacement of the ethoxy groups, providing a route to secondary phosphine oxides. wikipedia.orgacs.org
Atmospheric Transformations: In the atmosphere, related compounds like diethyl methylphosphonate (B1257008) (DEMP) and diethyl ethylphosphonate (DEEP) are transformed primarily through reactions with hydroxyl (OH) radicals. acs.org The rate constants for these gas-phase reactions have been measured at ambient temperature and atmospheric pressure. acs.org The reaction with nitrate (B79036) (NO₃) radicals is significantly slower, and reaction with ozone (O₃) is negligible. acs.org The primary products result from the abstraction of a hydrogen atom from the ethyl groups. acs.org
| Compound | Reactant | Rate Constant (cm³ molecule⁻¹ s⁻¹) |
|---|---|---|
| Diethyl methylphosphonate (DEMP) | OH radical | (5.78 ± 0.24) x 10⁻¹¹ |
| NO₃ radical | (3.7 ± 1.1) x 10⁻¹⁶ | |
| Diethyl ethylphosphonate (DEEP) | OH radical | (6.45 ± 0.27) x 10⁻¹¹ |
| NO₃ radical | (3.4 ± 1.4) x 10⁻¹⁶ |
Advanced Applications in Organic Synthesis
Building Block in Organophosphorus Chemistry
Diethyl phosphonate (B1237965) is a fundamental starting material in the synthesis of a wide array of organophosphorus compounds. smolecule.com Its accessibility and reactivity make it an ideal precursor for more complex and functionally diverse molecules.
Precursor to Diverse Organophosphorus Compounds
The reactivity of the P-H bond in diethyl phosphonate allows for its conversion into a variety of other organophosphorus compounds. wikipedia.org It can be deprotonated to form a nucleophile that reacts with various electrophiles, such as alkyl or aryl halides, to create new carbon-phosphorus bonds. wikipedia.org This process is foundational for building a vast library of phosphonate-containing molecules. smolecule.com Furthermore, this compound can undergo transesterification reactions with alcohols, allowing for the exchange of the ethyl groups and the synthesis of different phosphonate esters. wikipedia.org It can also react with amines to form phosphonamidates. wikipedia.orgmdpi.com These transformations highlight the role of this compound as a central hub for accessing a broad spectrum of organophosphorus structures with applications ranging from medicinal chemistry to materials science. smolecule.com
Synthesis of Phosphonate Esters
A primary application of this compound is in the synthesis of other phosphonate esters. vinuthana.com These esters are characterized by a phosphorus atom double-bonded to one oxygen atom and single-bonded to two other oxygen atoms and a carbon atom. ontosight.ai The synthesis of phosphonate esters from this compound can be achieved through several methods. One common approach is the Michaelis-Arbuzov reaction, which involves the reaction of a trialkyl phosphite (B83602) with an alkyl halide. While this is a general method, this compound itself can be directly utilized in palladium-catalyzed cross-coupling reactions with aryl halides to form aryl phosphonates. organic-chemistry.org Another method involves the reaction of diethyl phosphite with a ketone or aldehyde. ontosight.ai More recent methodologies have focused on the chemoselective activation of diethyl phosphonates using reagents like triflic anhydride (B1165640), enabling the modular synthesis of mixed phosphonate esters under mild conditions. d-nb.info The synthesis of phosphonate esters is of significant interest due to their hydrolytic stability compared to phosphate (B84403) esters, making them valuable in the design of drugs and agrochemicals.
Introduction of Phosphonate Functionality into Organic Molecules
The introduction of a phosphonate group can significantly alter the biological and physical properties of an organic molecule. This compound serves as a key reagent for installing this functionality. The hydrophosphonylation reaction, for instance, involves the addition of the P-H bond of this compound across a carbon-carbon or carbon-heteroatom multiple bond. A classic example is the Pudovik reaction, where this compound adds to aldehydes and imines. wikipedia.org This reaction provides a direct route to α-hydroxyphosphonates and α-aminophosphonates, which are important classes of compounds with diverse biological activities. Palladium-catalyzed cross-coupling reactions have also emerged as a powerful tool for the C-P bond formation, allowing for the direct phosphonylation of aryl and vinyl halides or triflates with this compound. organic-chemistry.org
Modification of Existing Organic Functional Groups
This compound and its derivatives can be employed to modify existing functional groups within a molecule. For example, the Horner-Wadsworth-Emmons (HWE) reaction utilizes phosphonate carbanions, generated from phosphonate esters like this compound, to convert aldehydes and ketones into alkenes. uiowa.edu This reaction is a cornerstone of organic synthesis due to its high stereoselectivity in forming the E-alkene. The phosphonate reagent for the HWE reaction is typically prepared by the alkylation of this compound. Furthermore, diethyl 2-propenylphosphonate can undergo prototropic isomerization to the 1-propenyl derivative, and the allylic anions derived from it can be alkylated, demonstrating the modification of the alkenyl group. researchgate.net
One-Carbon Homologation Reactions
One-carbon homologation refers to the extension of a carbon chain by a single carbon atom. This compound derivatives are instrumental in several such transformations.
Ohira-Bestmann Reaction Protocol
The Ohira-Bestmann reaction is a widely used method for the one-carbon homologation of aldehydes to terminal alkynes. synarchive.comorgsyn.org This reaction utilizes a reagent known as the Ohira-Bestmann reagent, which is typically dimethyl (1-diazo-2-oxopropyl)phosphonate. wikipedia.orgsigmaaldrich.com However, the key reactive species, a dimethyl (diazomethyl)phosphonate carbanion, can be generated in situ. wikipedia.org While the classic reagent is a dimethyl phosphonate derivative, the underlying principle involves the generation of a diazomethylphosphonate. The synthesis of the Ohira-Bestmann reagent itself often starts from the corresponding dialkyl (in this case, diethyl) (2-oxopropyl)phosphonate, which is then subjected to a diazo transfer reaction. researchgate.netorgsyn.org The reaction proceeds by the addition of the phosphonate reagent to an aldehyde, followed by the elimination of dimethyl phosphate and nitrogen gas to yield the alkyne. organic-chemistry.org This protocol is advantageous because it often proceeds under mild conditions and provides high yields, making it a valuable alternative to other methods like the Corey-Fuchs reaction. wikipedia.orgsigmaaldrich.com
Synthetic Strategies for Complex Molecular Scaffolds
This compound, with the chemical formula (C₂H₅O)₂P(O)H, serves as a highly versatile and valuable reagent in organic synthesis for the construction of complex molecular frameworks. wikipedia.org Its utility is particularly evident in the development of synthetic strategies that efficiently generate intricate phosphonate-containing molecules, often through cascade, domino, or multicomponent reactions. beilstein-journals.orgtandfonline.comrsc.org These methods are prized for their high atom economy, operational simplicity, and ability to rapidly build molecular complexity from simple precursors. nih.govpreprints.org
A primary application involves the hydrophosphonylation reaction, where the P-H bond of this compound adds across unsaturated systems like aldehydes and imines. wikipedia.org This reactivity forms the basis for several named reactions, including the Pudovik and Abramov reactions, which are fundamental in creating α-aminophosphonates and α-hydroxyphosphonates. smolecule.com These initial adducts often serve as intermediates that can undergo further intramolecular reactions to yield complex heterocyclic structures. beilstein-journals.org
Multicomponent and Cascade Reactions
Multicomponent reactions (MCRs) involving this compound are a powerful tool for synthesizing structurally diverse and complex molecules, particularly heterocyclic phosphonates. beilstein-journals.orgnih.gov These reactions combine three or more starting materials in a single step to form a product that incorporates portions of all the reactants.
One notable example is the three-component reaction between 2-alkynylbenzaldehydes, various amines, and this compound. beilstein-journals.org Depending on the catalyst used, this reaction can selectively produce (2,3-disubstituted-1,2-dihydroisoquinolin-1-yl)phosphonates. beilstein-journals.org For instance, using AgOTf or CuI as a catalyst directs the reaction towards the formation of these isoquinoline (B145761) scaffolds, while other Lewis acids or catalyst-free conditions may yield acyclic α-aminophosphonates. beilstein-journals.org Similarly, a copper(I)-catalyzed three-component tandem reaction of 2-(2-formylphenyl)ethanones, aromatic amines, and this compound leads to 1,2-dihydroisoquinolin-1-ylphosphonates. beilstein-journals.org
Cascade reactions, also known as domino reactions, are another strategic application where an initial reaction creates an intermediate that spontaneously undergoes subsequent transformations. A diethyl phosphite-initiated cascade reaction has been developed for the diastereoselective synthesis of trans-tetrabenzohydrofuran spirooxindoles. acs.org This process begins with the base-promoted addition of the phosphite to isatins, which is followed by a smolecule.comacs.org-phospha-Brook rearrangement and subsequent interception by o-quinone methides, culminating in an intramolecular ring closure. acs.org
The synthesis of various phosphonate-containing heterocyclic systems has been achieved through such elegant cascade sequences. Examples include:
Pyrazolylphosphonates and Oxazolylphosphonates : Formed from the three-component reaction of specific pyrones with hydrazine (B178648) derivatives or hydroxylamine (B1172632) in the presence of this compound. beilstein-journals.org
(2-Amino-4H-chromen-4-yl)phosphonates : Prepared via a domino Knoevenagel-phospha-Michael reaction of salicylaldehydes, malononitrile (B47326), and diethyl phosphite, often catalyzed by a base like pentamethyldiethylenetriamine (PMDTA). rsc.org
1,2,3-Triazol-5-yl-phosphonates : Synthesized through a copper(I)-catalyzed domino reaction of terminal alkynes, organic azides, and dialkyl phosphites. tandfonline.comnih.gov
Oxindoles : Accessed via a bifunctional amino-catalyzed Pudovik addition/ smolecule.comacs.org-phospha-Brook rearrangement/Michael cascade reaction between isatins, diethyl phosphite, and α,β-unsaturated ketones. acs.org
The table below summarizes several synthetic strategies utilizing this compound for the creation of complex molecular scaffolds.
| Reaction Type | Key Starting Materials | Catalyst/Conditions | Complex Scaffold Produced | Reference |
|---|---|---|---|---|
| Cascade Reaction | Isatins, o-Quinone Methides, Diethyl Phosphite | Base-promoted | trans-Tetrabenzohydrofuran Spirooxindoles | acs.org |
| Three-Component Reaction | 2-Alkynylbenzaldehydes, Amines, this compound | AgOTf or CuI | (1,2-Dihydroisoquinolin-1-yl)phosphonates | beilstein-journals.org |
| Domino Reaction | Phenylacetylene, Benzyl (B1604629) Azide (B81097), Diethyl Phosphite | CuCl, Air | 1,2,3-Triazolyl-5-diethylphosphonate | tandfonline.com |
| Domino Knoevenagel/Phospha-Michael | Salicylaldehydes, Malononitrile, Diethyl Phosphite | PMDTA | (2-Amino-3-cyano-4H-chromen-4-yl)phosphonates | rsc.org |
| Pudovik/Phospha-Brook/Michael Cascade | Isatins, α,β-Unsaturated Ketones, Diethyl Phosphite | Bifunctional Aminocatalyst | Oxindoles with two contiguous stereocenters | acs.org |
Modular Synthesis via Chemoselective Activation
A distinct strategy for generating molecular complexity involves the modular synthesis of various phosphonylated derivatives through the chemoselective activation of diethyl phosphonates. nih.gov A mild method has been reported that uses triflic anhydride for this activation. nih.gov This approach allows for flexible and iterative substitution of the ethoxy groups on the phosphonate moiety with a wide array of O, S, N, and C-nucleophiles. nih.govresearchgate.net This modularity enables the synthesis of diverse classes of compounds, including mixed phosphonates, phosphonamidates, phosphonothioates, and phosphinates, from a common this compound precursor, providing rapid access to libraries of biologically relevant scaffolds. nih.gov
Role in Catalysis
Ligand in Metal-Catalyzed Reactions
Diethyl phosphonate (B1237965) and its derivatives have emerged as effective ligands in metal-catalyzed reactions, particularly in cross-coupling reactions.
Nickel-Catalyzed Cross-Coupling
In the realm of nickel-catalyzed cross-coupling, diethyl phosphite (B83602), the tautomeric form of diethyl phosphonate, has proven to be a valuable component of highly efficient catalytic systems. A combination of nickel(II) salts, such as NiCl2 or Ni(acac)2, with diethyl phosphite and 4-(dimethylamino)pyridine (DMAP) as co-ligands creates a potent catalyst for Negishi cross-coupling reactions. researchgate.netresearchgate.netfigshare.com This system is effective for the coupling of various arylzinc halides with aryl, heteroaryl, and alkenyl bromides, chlorides, triflates, and nonaflates. researchgate.net
One of the key advantages of this catalytic system is its high efficiency, requiring very low catalyst loadings, sometimes as low as 0.05 mol% of the nickel catalyst. researchgate.netfigshare.com The reactions can often be performed at room temperature, a significant advantage in terms of energy consumption and operational simplicity. researchgate.netfigshare.com The choice of solvent is crucial, with a mixture of THF and N-ethylpyrrolidinone (NEP) (typically in an 8:1 ratio) being found to be optimal for achieving high yields and minimizing side reactions like homocoupling. researchgate.netresearchgate.netfigshare.com
This nickel-diethyl phosphite system has been successfully applied to the synthesis of functionalized biaryls and other important organic molecules. researchgate.netfigshare.com For instance, it facilitates the coupling of functionalized arylzinc halides with a variety of aryl electrophiles. researchgate.netfigshare.com More recently, nickel-catalyzed Suzuki-Miyaura coupling reactions in water have been developed for the synthesis of 2-aryl allyl phosphonates, using a NiSO4·6H2O/cationic 2,2′-bipyridyl ligand system. acs.orgnih.gov This method offers a greener alternative for the synthesis of these compounds. acs.org
Chiral Auxiliaries in Asymmetric Catalysis
This compound plays a crucial role as a starting material in the synthesis of C-chiral phosphonates, which are valuable compounds with a wide range of biological activities. mdpi.com Asymmetric catalysis provides an efficient route to these enantiomerically enriched molecules.
Catalytic Asymmetric Synthesis of C-Chiral Phosphonates
The catalytic asymmetric synthesis of C-chiral phosphonates often involves the addition of a phosphite, such as diethyl phosphite, to a prochiral substrate like an aldehyde or an imine. mdpi.comunl.pt One of the most common methods is the hydrophosphonylation reaction, also known as the Pudovik reaction. csic.eswikipedia.org
In this context, chiral auxiliaries are employed to induce stereoselectivity. For example, the alkylation of a chiral Schiff base derived from (+)-ketopinic acid and diethyl aminomethylphosphonate, followed by hydrolysis, yields diethyl (S)-α-amino-α-alkyl phosphonates with high enantiomeric excesses. tandfonline.com
Another approach involves the diastereoselective addition of lithium diethyl phosphite to chiral N-phosphonyl imines. nih.govacs.org The choice of base used to generate the lithium phosphite is critical for achieving high diastereoselectivity. nih.gov For instance, using lithium hexamethyldisilazide (LiHMDS) as the base leads to excellent yields and diastereoselectivities in the synthesis of various substituted chiral α-amino phosphonates. nih.gov The N,N-diisopropyl group on the chiral N-phosphonylimine auxiliary has been shown to be superior in controlling the diastereoselectivity of the addition reaction. nih.gov
Furthermore, chiral organocatalysts can be used to promote the enantioselective addition of diethyl phosphite to aldehydes, leading to the formation of enantiomerically enriched α-hydroxyphosphonates. mdpi.com For example, chiral N,N'-dioxide-Ytterbium(III) complexes have been shown to catalyze the asymmetric addition of diethyl phosphite to aldehydes with good yields and enantioselectivities. mdpi.com
Organocatalysis in this compound Chemistry
Organocatalysis, the use of small organic molecules to catalyze chemical reactions, has also found applications in reactions involving this compound.
Thiourea-Catalyzed Conjugate Additions
Thiourea (B124793) and its derivatives have emerged as effective organocatalysts for the conjugate addition of nucleophiles to α,β-unsaturated compounds. In the context of this compound chemistry, thiourea catalysts have been shown to activate α,β-unsaturated phosphonates and phosphinates towards conjugate addition by amines. rsc.orgrsc.org This methodology provides a straightforward route to β-aminophosphonates and β-aminophosphinates. rsc.org
The proposed mechanism involves the thiourea catalyst acting as a hydrogen bond donor, activating the phosphoryl oxygen of the vinylphosphonate (B8674324). rsc.org This activation facilitates the nucleophilic attack of the amine. Mechanistic studies, including control experiments with p-nitrobenzoic acid, which has a similar pKa to the thiourea catalyst, suggest that hydrogen bonding plays a more crucial role than simple Brønsted acid catalysis in this transformation. rsc.org
The reaction conditions are generally mild, and the methodology is compatible with various solvents. rsc.org It has been successfully applied to a range of amines and vinylphosphoryl compounds, affording the corresponding β-amino derivatives in good to excellent yields. researchgate.net A significant advantage of this organocatalytic approach is the potential for catalyst recovery and reuse, making it a more sustainable process. rsc.org
Micellar Catalysis in Hydrolysis Reactions
Micellar catalysis utilizes the unique environment provided by micelles to accelerate chemical reactions. The hydrolysis of organophosphorus compounds, including esters related to this compound, has been studied in various micellar systems.
Cationic surfactants, such as cetyltrimethylammonium bromide (CTAB), can form micelles that enhance the rate of hydrolysis of phosphate (B84403) esters like p-nitrophenyl diethyl phosphate (paraoxon). researchgate.netresearchgate.net The rate enhancement is attributed to the concentration of both the substrate and the nucleophile (e.g., hydroxide (B78521) ions) within the micellar pseudophase. researchgate.netresearchgate.net The efficiency of the catalysis depends on factors such as the surfactant concentration, pH, and the nature of the nucleophile. researchgate.net
: Biocatalytic and Photobiocatalytic Approaches
Biocatalysis, which utilizes enzymes or whole-cell systems, has emerged as a compelling alternative to traditional chemical synthesis for producing phosphonates, offering benefits such as milder reaction conditions, enhanced selectivity, and fewer by-products in line with green chemistry principles. This compound and its derivatives are valuable substrates in these biological transformations, particularly in the synthesis of chiral molecules.
Photobiocatalysis with Whole-Cell Systems
A significant advancement in this area is the use of photosynthetic microorganisms, such as cyanobacteria, as self-sustaining whole-cell biocatalysts. These organisms can harness light energy to drive chemical reactions. The photosynthetic process within cyanobacteria generates reduced cofactors, like NAD(P)H, which are essential for the activity of endogenous enzymes such as oxidoreductases. These enzymes, in turn, can catalyze stereoselective reductions of exogenous substrates.
A notable example is the enantioselective bioreduction of diethyl 2-oxo-2-phenylethylphosphonate. Various strains of cyanobacteria have been successfully employed for this transformation. The filamentous cyanobacterium Nodularia sphaerocarpa has demonstrated remarkable efficiency, converting diethyl 2-oxo-2-phenylethylphosphonate into diethyl (S)-2-hydroxy-2-phenylethylphosphonate with a 99% degree of conversion and a 92-93% enantiomeric excess (e.e.). encyclopedia.pubnih.govrsc.org Other strains like Nostoc cf. muscorum also produce the (S)-enantiomer with very high optical purity (≥99% e.e.), although with a lower conversion rate of around 26%. nih.gov The success of this reduction is highly dependent on the substrate's structure; substrates with an aryl group adjacent to the carbonyl function are reduced with high conversion and enantioselectivity, whereas those with smaller alkyl groups (methyl or ethyl) result in lower yields.
The process can be influenced by various factors, including the light source, cultivation medium, and whether the cells are free or immobilized. nih.govrsc.org For instance, agitated cultures of N. cf. muscorum showed improved conversion yields compared to stationary ones, highlighting the importance of optimizing reaction conditions. nih.gov
Chemoenzymatic Synthesis with Isolated Enzymes
Beyond whole-cell systems, isolated enzymes are used in chemoenzymatic strategies involving this compound derivatives. Lipases, for example, are widely used for the kinetic resolution of racemic mixtures. The enzymatic esterification of racemic diethyl (3-hydroxy-1-butenyl) phosphonate allows for the preparation of the (S)-enantiomer and (R)-diethyl (3-acetoxy-1-butenyl) phosphonate, both with very high enantiomeric excess. researchgate.netresearchgate.net
In another significant application, a derivative, tosylated diethyl(hydroxymethyl) phosphonate, serves as a key building block in the chemoenzymatic synthesis of Tenofovir, a critical antiretroviral drug. acs.orgresearchgate.netlivescience.ionih.gov This multi-step process utilizes an enzymatic key step, such as a lipase-catalyzed kinetic resolution or a stereoselective reduction via an alcohol dehydrogenase, to create a chiral intermediate. acs.orgnih.gov This intermediate is then chemically converted, involving alkylation with the diethyl(hydroxymethyl) phosphonate derivative, to yield the final drug. acs.orglivescience.io
Table 1: Examples of Biocatalytic and Photobiocatalytic Reactions with this compound Derivatives
| Biocatalyst | Substrate | Product | Conversion (%) | Enantiomeric Excess (e.e.) (%) | Reference |
|---|---|---|---|---|---|
| Nodularia sphaerocarpa (whole cells) | Diethyl 2-oxo-2-phenylethylphosphonate | Diethyl (S)-2-hydroxy-2-phenylethylphosphonate | 99 | 92-93 | encyclopedia.pubnih.govrsc.org |
| Nostoc cf. muscorum (whole cells) | Diethyl 2-oxo-2-phenylethylphosphonate | Diethyl (S)-2-hydroxy-2-phenylethylphosphonate | 26-43 | ≥99 | nih.gov |
| Arthrospira maxima (whole cells) | Diethyl 2-oxopropylphosphonate | Diethyl (S)-2-hydroxypropylphosphonate | 20 | ≥99 | nih.gov |
| Lipases (e.g., Amano AK, Amano PS) | (rac)-Diethyl (3-hydroxy-1-butenyl) phosphonate | (S)-Diethyl (3-hydroxy-1-butenyl) phosphonate & (R)-Diethyl (3-acetoxy-1-butenyl) phosphonate | High | High | researchgate.netresearchgate.net |
| Lipase from Burkholderia cepacia / Alcohol Dehydrogenase | Precursor + Diethyl(hydroxymethyl) phosphonate derivative | Tenofovir | Key step yields (R)-intermediate with >99% e.e. | acs.orgnih.gov |
Biological Activity and Pharmaceutical Research Applications
Synthesis of Pharmaceutical Intermediates and Active Pharmaceutical Ingredients
Diethyl phosphonate (B1237965) is a cornerstone in the synthesis of numerous pharmaceutical intermediates and APIs, owing to its ability to participate in a variety of chemical transformations. beilstein-journals.orgvinuthana.com It serves as a key building block for introducing the phosphonate moiety into organic molecules, a functional group that imparts unique physicochemical and biological properties. The stability of the carbon-phosphorus (C-P) bond in phosphonates, compared to the more labile phosphorus-oxygen (P-O) bond in phosphates, makes them attractive for drug design. Current time information in Bangalore, IN.
One of the most prominent applications of diethyl phosphonate is in the synthesis of acyclic nucleoside phosphonates, a class of potent antiviral drugs. For instance, it is a crucial reagent in the production of key intermediates for antiviral agents like Cidofovir and Adefovir. unive.itarkat-usa.org The synthesis of the antiviral drug Tenofovir also involves intermediates derived from this compound. acs.orgmdpi.comunit.no In these syntheses, this compound is typically used to introduce the phosphonomethoxy group to the nucleoside analogue backbone.
Furthermore, this compound is employed in the synthesis of bisphosphonates, a class of drugs used to treat bone diseases such as osteoporosis. Current time information in Bangalore, IN.wikipedia.org It serves as a precursor in the synthesis of the core bisphosphonate structure, which is then further functionalized to create specific drug molecules. arkat-usa.org The reactivity of this compound also allows for its use in multicomponent reactions, such as the Kabachnik-Fields reaction, to generate α-aminophosphonates, which are valuable scaffolds in drug discovery. mdpi.comnih.gov
Design and Synthesis of Biologically Active Phosphonate Analogues
The unique properties of the phosphonate group have led to the design and synthesis of a wide range of biologically active phosphonate analogues, with this compound often serving as a key starting material or intermediate.
Nucleoside Analogues for Antiviral and Anticancer Research
Phosphonate analogues of nucleosides are a cornerstone of antiviral therapy. mdpi.com this compound is instrumental in the synthesis of these compounds, which act as mimics of natural nucleotides and can inhibit viral polymerases.
A notable example is the synthesis of Adefovir , an antiviral medication used to treat hepatitis B. An improved synthesis of Adefovir utilizes this compound in the preparation of a key phosphonate intermediate. vinuthana.comarkat-usa.org In this process, this compound is condensed with paraformaldehyde to produce diethyl (hydroxymethyl)phosphonate, a precursor to the phosphonate side chain of Adefovir. arkat-usa.orgcuni.cz Another critical antiviral, Cidofovir , used for treating cytomegalovirus (CMV) retinitis in AIDS patients, is also synthesized using intermediates derived from this compound. unive.itrsc.orgmdpi.com The synthesis involves the reaction of a protected cytosine derivative with diethyl-p-tosyloxymethyl phosphonate. unive.it
Research has also explored the synthesis of novel 5'-phosphorylated 1,2,3-triazolyl nucleoside analogues with potential antiviral activity, where diethyl phosphate (B84403) groups are introduced. wikipedia.org Furthermore, fluoro-5′-norcarbocyclic nucleoside phosphonates bearing pyrimidine (B1678525) bases have been synthesized using diethyl p-toluenesulfonyloxymethyl phosphonate, derived from this compound, as a key reagent. researchgate.net These examples highlight the versatility of this compound in creating a diverse range of nucleoside analogues for antiviral research.
Phosphonate Esters for Bone Disease Treatment
Bisphosphonates are a class of drugs that are highly effective in the treatment of bone disorders like osteoporosis and Paget's disease. wikipedia.orgmdpi.com this compound is a key precursor in the synthesis of the P-C-P backbone of these molecules.
Etidronic acid (HEDP) , one of the first-generation bisphosphonates, can be prepared from phosphorous acid and acetic anhydride (B1165640). wikipedia.org While direct synthesis from this compound isn't the primary route for etidronate itself, this compound is a fundamental building block for other bisphosphonates through reactions like the Michaelis-Arbuzov reaction. arkat-usa.orggoogle.com This reaction, involving the reaction of a trialkyl phosphite (B83602) (often prepared from the corresponding alcohol and phosphorus trichloride (B1173362), a process where this compound can be an intermediate) with an alkyl halide, is a common method for forming the C-P bond essential for bisphosphonates. arkat-usa.orggoogle.com
Alendronic acid , a potent nitrogen-containing bisphosphonate, is synthesized from 4-aminobutyric acid. mdpi.comumich.edu While the primary industrial synthesis involves phosphorous acid and phosphorus trichloride, laboratory-scale syntheses and the preparation of various analogues can involve phosphonate esters derived from this compound. researchgate.netumich.edu For example, the synthesis of N-phthalimide-protected neridronate, pamidronate, and alendronate can be achieved using tris(trimethylsilyl) phosphite, which can be prepared from the corresponding dialkyl phosphite. researchgate.net
The following table summarizes some bisphosphonates and the role of phosphonate chemistry in their synthesis:
| Drug Name | Therapeutic Use | Role of Phosphonate Chemistry |
| Etidronic Acid | Osteoporosis, Paget's Disease | A first-generation bisphosphonate. wikipedia.org |
| Alendronic Acid | Osteoporosis | A potent nitrogen-containing bisphosphonate. cuni.czumich.edu |
| Pamidronate | Hypercalcemia, Bone Metastases | An aminobisphosphonate. cuni.cz |
| Neridronate | Osteogenesis Imperfecta | A nitrogen-containing bisphosphonate. researchgate.net |
These examples underscore the foundational role of phosphonate chemistry, with this compound as a key reagent, in the development of therapies for debilitating bone diseases.
Enzyme Inhibitors and Receptor Modulators
The ability of the phosphonate group to mimic the transition state of phosphate-catalyzed reactions makes phosphonate-containing molecules potent enzyme inhibitors. google.com this compound serves as a versatile starting material for the synthesis of such inhibitors.
Serine Protease Inhibitors: Peptidyl diaryl phosphonates are effective and specific inhibitors of serine proteases, a class of enzymes involved in various physiological and pathological processes. mdpi.comumich.eduorgsyn.org The synthesis of these inhibitors often involves the use of phosphonochloridates derived from the chlorination of this compound. uef.fi These inhibitors form a stable covalent bond with the active site serine residue of the protease, effectively inactivating the enzyme. umich.edu
Receptor Modulators: this compound derivatives have also been utilized in the synthesis of modulators for G protein-coupled receptors (GPCRs). For example, in the development of potent modulators for the Mas-related G protein-coupled receptor X (MRGPRX), diethyl(4-iodobutyl)phosphonate was used as an alkylating agent to introduce a phosphonate group into a xanthine (B1682287) scaffold. beilstein-journals.org This modification was part of a structure-activity relationship study aimed at developing selective agonists for this receptor.
Antimicrobial and Antibacterial Agents
The search for new antimicrobial and antibacterial agents is a critical area of pharmaceutical research, and this compound has emerged as a valuable tool in this endeavor. Various derivatives of this compound have been synthesized and shown to possess significant activity against a range of microbial pathogens.
Research has demonstrated that diethyl benzylphosphonate derivatives exhibit cytotoxic effects against Escherichia coli strains. beilstein-journals.orgnih.govbeilstein-journals.org The antimicrobial activity of these compounds was found to be influenced by the substituents on the phenyl ring. beilstein-journals.org Some of these derivatives showed greater potential as antibacterial agents than conventional antibiotics like ciprofloxacin (B1669076) and bleomycin (B88199) in preliminary studies. beilstein-journals.orgnih.gov
Furthermore, diethyl cyanomethyl phosphonate has been identified as an effective antimicrobial agent with bacteriostatic and bactericidal properties against species such as Staphylococcus, Salmonella, and Xanthomonas. cuni.czbeilstein-journals.org Novel series of diethyl (hydroxy(2-morpholinoquinolin-3-yl) methyl) phosphonates have also been synthesized and shown to exhibit moderate to good antibacterial activity against both Gram-positive and Gram-negative pathogenic strains. mdpi.commdpi.com
The synthesis of novel sulfonamide-based α-aminophosphonates through the Kabachnik-Fields reaction using diethyl phosphite has also yielded compounds with potent and broad-spectrum antibacterial activity. organic-chemistry.org Similarly, 1,2,3-triazol-5-yl-phosphonates prepared from diethyl phosphite have been evaluated for their antibacterial properties.
These findings highlight the potential of this compound as a scaffold for the development of new classes of antimicrobial and antibacterial drugs to combat the growing threat of antibiotic resistance.
Phosphinophosphonate Phosphoantigens
Phosphoantigens are small organophosphorus molecules that activate a specific subset of human T cells known as Vγ9Vδ2 T cells, which play a role in the immune response to infections and cancer. While naturally occurring phosphoantigens are pyrophosphates, synthetic analogues, including phosphonates, have been developed to enhance stability and therapeutic potential. nih.gov
The synthesis of phosphinophosphonates, which contain a P-C-P linkage and more closely mimic the structure of natural pyrophosphates, has been a subject of research to create more potent phosphoantigen analogues. organic-chemistry.org While the direct use of this compound in the synthesis of phosphinophosphonate phosphoantigens is not extensively documented, the underlying chemistry often involves phosphonate intermediates. For instance, the synthesis of a phosphinophosphonate analog of (E)-4-hydroxy-3-methyl-but-2-enyl diphosphate (B83284) (HMBPP), a potent natural phosphoantigen, involved the reaction of a phosphonic acid chloride with the anion of dimethyl methylphosphonate (B1257008). organic-chemistry.org The phosphonic acid chloride itself can be derived from a dimethyl phosphonate. organic-chemistry.org
Although a direct synthetic route starting from this compound to a phosphinophosphonate phosphoantigen is not clearly established in the reviewed literature, the principles of phosphonate chemistry, for which this compound is a fundamental reagent, are central to the construction of these complex molecules. The synthesis of these analogues often involves the step-wise introduction of phosphorus-containing groups, where dialkyl phosphites are key nucleophiles.
Phosphoproline and Functionalized Analogues
This compound serves as a critical starting material and structural motif in the synthesis of phosphoproline analogues. These analogues are of significant interest in medicinal chemistry as they are considered mimics of hydroxy- and amino acids and can be incorporated into biologically active systems like dipeptide analogues. mdpi.comnih.gov The pyrrolidine (B122466) ring, a core component of proline, is a frequent structure in FDA-approved drugs, making its phosphonate analogues attractive for pharmaceutical research. researchgate.net
Researchers have developed short and efficient syntheses for various functionalized (pyrrolidin-2-yl)phosphonates, which are direct analogues of phosphoproline where the carboxylic acid group is replaced by a this compound moiety. mdpi.comresearchgate.net One common synthetic strategy involves the diastereospecific 1,3-dipolar cycloaddition of N-benzyl-C-(diethoxyphosphoryl)nitrone with different dipolarophiles. mdpi.comnih.gov For example, reaction with dimethyl maleate (B1232345) or cis-1,4-dihydroxybut-2-ene can produce functionalized isoxazolidines, which are then converted into the desired substituted (pyrrolidin-2-yl)phosphonates. mdpi.comnih.gov
Through these methods, a variety of substituted diethyl (pyrrolidin-2-yl)phosphonates have been created, including those with hydroxyl, carbamoyl, and aminomethyl groups on the pyrrolidine ring. mdpi.commdpi.comnih.gov For instance, O,O-diethyl 3-carbamoyl-4-hydroxy(5-oxopyrrolidin-2-yl)phosphonate has been synthesized from an isoxazolidine (B1194047) precursor through hydrogenation and subsequent treatment with ammonia. mdpi.comnih.gov Furthermore, enantiomerically pure diethyl (R)- and (S)-phosphoprolinates can be oxidized to create phosphopyroglutamate derivatives, which serve as key intermediates for synthesizing more complex, constrained bicyclic systems like octahydroindole-2-phosphonic acid. acs.orgacs.org These synthetic routes demonstrate the versatility of this compound in creating a diverse library of phosphoproline analogues for biological evaluation. nih.gov
| Analogue Type | Synthetic Precursor Involving this compound | Key Synthetic Step | Reference |
|---|---|---|---|
| Functionalized (pyrrolidin-2-yl)phosphonates | N-benzyl-C-(diethoxyphosphoryl)nitrone | 1,3-Dipolar Cycloaddition | mdpi.com |
| (5-oxopyrrolidin-2-yl)phosphonates | Diethyl (pyrrolidin-2-yl)phosphonate | Ruthenium Tetroxide Oxidation | acs.org |
| trans-Fused Octahydroindole Bicyclic Systems | Diethyl (R)- and (S)-phosphopyroglutamate | Ring-Closing Metathesis | acs.orgacs.org |
Mechanistic Studies of Biological Activity
Interactions with Biological Targets (Proteins, Nucleic Acids)
The phosphonate group is a bioisostere of the phosphate group, meaning it has a similar size and shape, allowing phosphonate-containing molecules to interact with biological targets that normally bind phosphates, such as enzymes and nucleic acids. wikipedia.orgoup.com The key difference is the replacement of a P-O bond with a more stable P-C bond, which makes phosphonates resistant to hydrolysis by enzymes like phosphatases. nih.gov This stability is a crucial feature in designing molecules that can effectively interact with and modulate the function of biological targets.
Phosphonate derivatives, including those derived from this compound, are known to act as inhibitors of various enzymes. nih.gov They can mimic the transition state of an enzymatic reaction or act as competitive inhibitors by binding to the active site. For example, phosphonates have been designed to inhibit enzymes involved in metabolic pathways. ontosight.ai Research into benzothiazole (B30560) phosphonate analogues has shown they can inhibit Amyloid Binding Alcohol Dehydrogenase (ABAD), an interaction driven by the phosphonate moiety. google.com The interaction of phosphonate-modified oligonucleotides with proteins has also been studied, revealing that these modifications can influence the formation of nucleic acid-protein complexes, which is fundamental to their biological function. oup.com Quantum mechanics studies have been employed to characterize the non-covalent interactions, such as hydrogen bonds and dispersion forces, between nucleotide fragments (using dimethyl phosphate as a model) and protein residues, providing a deeper understanding of these binding events. mdpi.com
Inhibition of Disease Pathways
The interaction of this compound derivatives with biological targets can lead to the inhibition or modulation of specific disease pathways. This makes them valuable candidates for therapeutic development.
A significant area of research is in antiviral therapy. Nucleotide analogues containing a phosphonate group, such as Tenofovir, Adefovir, and Cidofovir, are cornerstone medications against viruses like HIV and Hepatitis B. wikipedia.org The phosphonate group allows these drugs to act as chain terminators during viral DNA or RNA synthesis after being incorporated by viral polymerases. Their resistance to hydrolysis ensures they remain intact and active within cells. nih.gov
In neurodegenerative diseases, such as Alzheimer's, phosphonate derivatives are being investigated as inhibitors of key enzymes. google.com For example, by inhibiting the pyruvate (B1213749) dehydrogenase complex (PDHC), certain phosphonate inhibitors can perturb the homeostasis of amino acids and protein succinylation in the brain, which may offer a therapeutic angle. nih.gov Similarly, phosphonate-based inhibitors of glutamate (B1630785) carboxypeptidase II have shown efficacy in preclinical models of neurological disorders caused by glutamatergic excitotoxicity. frontiersin.org The development of diethyl (pyrrolidin-2-yl)phosphonates as ligands for Imidazoline I2 receptors (I2-IR), which are implicated in neurodegeneration, further highlights the potential of these compounds to modulate disease pathways in the central nervous system. mdpi.comnih.gov
Prodrug Strategies for Enhanced Bioavailability and Activity
A major challenge with phosphonate-based drug candidates is their poor membrane permeability and low oral bioavailability. nih.govresearchgate.net At physiological pH, the phosphonate group is ionized, creating a negatively charged molecule that cannot easily cross lipid cell membranes. nih.govnih.gov To overcome this, various prodrug strategies have been developed. A prodrug is an inactive or less active derivative of a parent drug that is transformed in vivo to release the active compound. frontiersin.orgnih.gov For phosphonates, this typically involves masking the negative charges of the phosphonate group with moieties that are cleaved off by cellular enzymes. nih.govgoogle.com
Common prodrug approaches for phosphonates include:
Acyloxyalkyl Esters: This is a widely used strategy where the phosphonate is esterified with an acyloxyalkyl group, such as the pivaloyloxymethyl (POM) group. frontiersin.orggoogle.com Cellular esterases cleave the carboxyl ester, generating an unstable intermediate that spontaneously breaks down to release the parent phosphonate drug inside the cell. google.com This approach significantly enhances cell penetration and oral absorption. google.com
Isopropyloxycarbonyloxymethyl (POC) Derivatives: Similar to POM, the POC strategy also uses esterase-mediated cleavage. nih.gov An advantage is that its breakdown products, carbonate and 2-propanol, may avoid certain toxicities associated with the pivalic acid released from POM prodrugs. nih.gov
ProTides: This technology involves creating aryloxy amino acid phosphoramidates. frontiersin.org A prominent example is Tenofovir Alafenamide (TAF), a prodrug of the antiviral Tenofovir. frontiersin.org This strategy has proven highly effective at delivering the active phosphonate to target cells, such as liver and lymphatic tissues, leading to higher intracellular concentrations of the active drug compared to the parent compound. frontiersin.org
Tyrosine-Based Prodrugs: Recently, using a modified (S)-tyrosine moiety to create prodrugs of acyclic nucleoside phosphonates has shown significant promise. frontiersin.org These tyrosine alkylamide esters exhibit good stability and can lead to substantially higher oral bioavailability compared to the parent phosphonates. frontiersin.org
These prodrug strategies effectively increase oral bioavailability, enhance cell penetration, and can improve tissue-specific delivery, thereby elevating the therapeutic potential of drugs derived from this compound and other phosphonic acids. researchgate.netnih.gov
| Prodrug Strategy | Cleavage Mechanism | Key Advantage | Example Application | Reference |
|---|---|---|---|---|
| Pivaloyloxymethyl (POM) | Esterase-mediated | Enhanced oral bioavailability | Adefovir dipivoxil, Tenofovir disoproxil | frontiersin.orggoogle.com |
| Isopropyloxycarbonyloxymethyl (POC) | Esterase-mediated | Avoids pivalic acid-related issues | Acyclic nucleoside phosphonates | nih.gov |
| ProTide (Aryloxy Phosphoramidate) | Multiple enzymatic steps | Efficient intracellular delivery, tissue targeting | Tenofovir Alafenamide (TAF) | frontiersin.org |
| Tyrosine-based Esters | Enzymatic hydrolysis | Improved stability and bioavailability | Acyclic nucleoside phosphonates | frontiersin.org |
Materials Science Applications
Integration into Flame Retardant Formulations
The primary application of diethyl phosphonate (B1237965) in materials science is in the formulation of flame retardants. vinuthana.com It serves as a key building block for producing phosphorus-containing compounds that significantly improve the fire resistance of various materials. vinuthana.com
Organophosphorus compounds derived from diethyl phosphonate are widely used to create a charring effect in polymers during a fire. google.com This char layer acts as a protective barrier, insulating the underlying material from heat and oxygen, thereby inhibiting thermal and oxidative decomposition. google.comwikipedia.org The effectiveness of these flame retardants is often enhanced by the synergistic action of phosphorus and other elements like nitrogen. pcc.eumdpi.com For instance, diethyl-N,N-bis(2-hydroxyethyl)aminomethyl phosphonate, synthesized from this compound, creates an intumescent coating that provides highly effective fire protection due to the combined presence of phosphorus and nitrogen. pcc.eu This compound functions by inhibiting the combustion process in the solid phase, forming a carbonaceous layer that cuts off oxygen supply. pcc.eu
The mechanism of flame retardancy for phosphorus-based compounds can occur in both the condensed and gas phases. wikipedia.orgrsc.org In the condensed phase, they promote the formation of a stable char layer. rsc.org In the gas phase, volatile phosphorus-containing species can act as radical scavengers, interrupting the combustion cycle. wikipedia.orgalfa-chemistry.com
This compound and its derivatives are incorporated into a wide array of polymers and coatings to impart fire resistance. These include polyamides, polyesters, polyurethanes, and epoxy resins. wikipedia.orgirocoatingadditive.com For example, diethyl ethylphosphonate (DEEP) is noted for its dual function as both a flame retardant and a plasticizer in polyurethane foams, unsaturated polyester (B1180765) resins, and epoxy resins. irocoatingadditive.com
One of the key advantages of using this compound-based flame retardants is the ability to create "reactive" flame retardants. These molecules contain functional groups, such as hydroxyl groups, that can react and covalently bond with the polymer matrix. pcc.eu This permanent integration prevents the flame retardant from leaching out over time, ensuring long-term fire safety and minimizing negative impacts on the material's mechanical properties. pcc.eursc.org For instance, diethyl (hydroxymethyl)phosphonate and diethyl bis-(2-hydroxyethyl)-aminomethylphosphonate have been used as reactive flame retardants in rigid polyurethane foams. researchgate.net Similarly, diethylvinylbenzyl phosphonate has been explored as a reactive grafting agent for polymers like polypropylene. mdpi.com
The application of these flame retardants is critical in industries where fire safety standards are stringent, such as in electrical and electronic equipment. wikipedia.orgontosight.ai Aluminum diethyl phosphinate, a derivative, is used in engineering plastics for components like switches, plugs, and PC fans. wikipedia.org
Development of Functional Materials
Beyond flame retardancy, this compound is instrumental in the synthesis of a variety of functional materials. rsc.org Its derivatives are used in the preparation of materials with specific properties, such as chemiluminescent and fluorescent materials. rsc.org
A versatile synthetic route involving the Michael addition of diethyl vinylphosphonate (B8674324) to alkylamines allows for the creation of a wide range of novel multifunctional phosphonates. acs.org This method can produce phosphonate-functional silanes and phosphonate-functionalized acrylic monomers. acs.org The subsequent sol-gel reaction of these phosphonate-functional silanes can yield novel organic/inorganic hybrid nanoparticles with particle sizes ranging from 30 to 100 nm. acs.org Furthermore, the hydrolysis of the phosphonate group to a phosphonic acid functional monomer makes it a useful component in dental composites, where it can improve the interaction between the filler and the matrix. acs.org
Role in Polymer Chemistry
In polymer chemistry, this compound serves as a crucial intermediate and building block. It is used in various polymerization techniques and for the modification of existing polymers to introduce phosphonate functionalities. nih.gov
The Kabachnik-Fields reaction, which involves an amine, a carbonyl compound, and a dialkyl phosphite (B83602) like diethyl phosphite, is a powerful tool for creating α-aminophosphonate structures. mdpi.com This reaction has been utilized to synthesize functional polymers with applications as chelating agents for heavy metals. mdpi.com
Phosphonate-functionalized polycarbonates have been synthesized through the ring-opening polymerization of novel phosphonate-based cyclic monomers. nih.gov This approach allows for the creation of well-defined polymers with controlled structures. An alternative method involves the post-modification of polymers, such as using "click" chemistry to attach azido-phosphonate derivatives to alkyne-functionalized polycarbonates. nih.gov
Moreover, diethyl vinylphosphonate can be polymerized via techniques like rare earth metal-mediated group transfer polymerization to produce poly(diethyl vinylphosphonate) (PDEVP). rsc.org This polymer serves as a platform for further chemical modifications, allowing for the introduction of various functional groups. rsc.org
The versatility of this compound is also demonstrated in its use for the chemical degradation of polyurethane waste. Treatment of polyurethane elastomers with this compound can convert the waste into phosphorus-containing oligomers, which can then be reused in the preparation of new polymers with reduced flammability. researchgate.net
Environmental Chemistry Research
Analytical Methodologies for Environmental Monitoring
Trace-Level Analysis of Phosphonates in Environmental Waters
The determination of phosphonates at trace levels in environmental water samples is a complex analytical challenge due to their high polarity, tendency to form complexes with metal ions, and the presence of interfering matrix components. sielc.comresearchgate.net Various analytical techniques have been developed for the analysis of a range of phosphonates, including ion chromatography coupled with mass spectrometry (IC-MS), high-performance liquid chromatography (HPLC), and gas chromatography-mass spectrometry (GC-MS) after derivatization. d-nb.inforesearchgate.net
While analytical techniques like HPLC and GC-MS have been utilized for the analysis of diethyl phosphite (B83602) and other related compounds in non-environmental matrices, the direct application and performance of these methods for detecting diethyl phosphonate (B1237965) at trace concentrations in complex environmental water samples have not been documented. sielc.comjournaljpri.com For instance, a gas chromatography method has been described for the determination of O,O-diethyl phosphate (B84403) in fecal samples after derivatization, but this does not directly translate to the analysis of diethyl phosphonate in water. nih.gov
Table 1: Analytical Techniques Applied to Phosphonates (General)
| Analytical Technique | Abbreviation | Common Application for Phosphonates | Reference |
| High-Performance Liquid Chromatography | HPLC | Separation of various phosphonic acids. nih.gov | nih.gov |
| Gas Chromatography-Mass Spectrometry | GC-MS | Analysis of derivatized phosphonates. rsc.org | rsc.org |
| Ion Chromatography-Mass Spectrometry | IC-MS | Trace quantification of phosphonates in surface and wastewater. d-nb.info | d-nb.info |
Note: This table represents general applications for the broader class of phosphonates, as specific data for this compound in environmental waters is not available.
The lack of specific data for this compound in environmental samples prevents the creation of a detailed data table on its occurrence, detection limits, or concentration ranges in various water bodies.
Phosphorus Recovery and Recycling Strategies
The recovery of phosphorus from waste streams is a critical aspect of sustainable resource management, given that phosphate rock is a finite resource. researchgate.net Phosphonates in industrial wastewater represent a potential secondary source of phosphorus, but their stable carbon-phosphorus bond presents a challenge for recovery. nih.gov
For this compound, a key strategy for phosphorus recovery involves the hydrolysis of the ester bonds to liberate phosphonic acid or, under more forceful conditions, orthophosphate. nih.gov The hydrolysis of phosphonates can be achieved under acidic or basic conditions. nih.govbeilstein-journals.org Acidic hydrolysis of phosphonates is a widely applied method that typically involves heating with a strong acid like hydrochloric acid to cleave the ester groups. nih.govbeilstein-journals.org
Table 2: Potential Phosphorus Recovery Strategies for this compound
| Strategy | Description | Potential Products | Reference |
| Acid Hydrolysis | Treatment with strong acids (e.g., HCl) at elevated temperatures to break the P-O-C ester bonds. | Phosphonic acid, Ethanol (B145695) | nih.govbeilstein-journals.org |
| Alkaline Hydrolysis | Treatment with a strong base to saponify the ester bonds. | Salt of phosphonic acid, Ethanol | researchgate.net |
| Enzymatic Hydrolysis | Use of specific enzymes to catalyze the cleavage of the C-P bond, which has been observed for some alkylphosphonates. hawaii.edu | Methane/Ethane, Phosphate | hawaii.edu |
Note: This table outlines potential strategies based on the general chemistry of phosphonate esters. Detailed research findings and data on the efficiency and optimization of these processes specifically for this compound from wastewater are not available.
While the hydrolysis of this compound to phosphonic acid is chemically feasible, the subsequent cleavage of the stable C-P bond to yield orthophosphate, the most readily usable form of phosphorus, requires more aggressive conditions, such as advanced oxidation processes or specific microbial degradation pathways. nih.govnih.gov Research on the microbial degradation of alkylphosphonates has shown that some bacteria can cleave the C-P bond, releasing the alkyl group as an alkane and the phosphorus as phosphate. hawaii.edu However, the applicability of these microbial processes to this compound in an industrial wastewater treatment context has not been explored in detail.
Due to the limited specific research, a comprehensive analysis of phosphorus recovery and recycling strategies for this compound, including detailed research findings and interactive data tables on recovery efficiencies, cannot be provided at this time.
Computational and Spectroscopic Studies of Diethyl Phosphonate
Quantum-Theoretical Investigations
Quantum-theoretical methods, particularly Density Functional Theory (DFT), have been instrumental in understanding the intricacies of reactions involving diethyl phosphonate (B1237965).
Density Functional Theory (DFT) Studies of Reaction Mechanisms
DFT calculations have been widely employed to investigate the mechanisms of reactions involving diethyl phosphonate and its derivatives. For instance, the reaction between diethyl trichloro-methyl phosphonate and diphenyl methyl phosphinite was studied using the B3LYP/6-311G(d,p) level of theory. imist.maimist.maresearchgate.net These calculations helped to understand the regioselectivity of the reaction, correctly predicting the nucleophilic attack at the chlorine atom, which aligns with experimental results. imist.maresearchgate.net The study also located the transition states and confirmed their existence through the presence of a single imaginary frequency in the Hessian matrix. imist.ma
Furthermore, DFT has been used to explore the synthesis of various phosphonates. In the synthesis of vinyl phosphonates from aliphatic alkynes and diethylphosphite catalyzed by copper nanoparticles on zinc oxide (CuNPs/ZnO), DFT studies proposed a plausible anti-Markovnikov hydrophosphorylation mechanism. sciforum.net These calculations highlighted the crucial roles of both the acetonitrile (B52724) solvent (as a ligand) and the ZnO support in activating the P-H bond and facilitating proton transfer. sciforum.net Similarly, energy diagrams for proposed reaction pathways in the Kabachnik-Fields reaction, a method for synthesizing α-aminophosphonates, have been calculated at the B3LYP/6-31+G** level. rsc.org
Elucidation of Catalyst-Substrate Interactions
Computational studies have provided significant insights into the interactions between catalysts and substrates in reactions involving this compound. In the CuNPs/ZnO-catalyzed hydrophosphorylation of aliphatic alkynes, DFT results indicated strong coordination between both copper and zinc metals and the oxygen atom of the P=O group. sciforum.net This suggests the likely involvement of stable cyclic intermediates in the catalytic cycle. sciforum.net
The role of noncovalent interactions in catalysis has also been a focus of computational investigations. sci-hub.semdpi.com For example, in a palladium-catalyzed C-H arylation, DFT calculations revealed that C-H···π interactions between the chiral phosphate (B84403) ligand and the substrate are crucial for enantioselectivity. sci-hub.se The geometry of the catalyst-substrate complex, particularly the coplanarity of the ligand with the square planar Pd(II) complex, facilitates these weak yet determinative interactions. sci-hub.se Similarly, hydrogen bonding has been identified as a key factor in controlling stereoselectivity in other catalytic systems. mdpi.com
Computational Studies on Biological Properties
In silico methods are increasingly used to predict the biological and environmental fate of chemical compounds, including this compound and its derivatives.
In Silico Profiling of ADME (Absorption, Distribution, Metabolism, Excretion)
Computational tools are employed to predict the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound derivatives, which is a critical step in drug discovery. mdpi.com For instance, in silico ADMET prediction studies have been conducted on newly synthesized diethyl pyridinyl phosphonate derivatives to assess their drug-likeness. x-mol.netresearchgate.net These studies often utilize software like ACD/Percepta to calculate various parameters based on the molecule's structure. mdpi.com Parameters evaluated typically include those related to Lipinski's Rule of Five, such as molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors, to predict oral bioavailability. mdpi.com For example, in silico screening of certain polyamine conjugates revealed that most were likely to be extensively bound to plasma proteins. mdpi.com
Quantitative Structure-Property Relationship (QSPR) Models for Environmental Mobility
Quantitative Structure-Property Relationship (QSPR) models are computational tools used to predict the environmental fate and mobility of chemicals. While specific QSPR models solely for this compound are not extensively detailed in the provided results, the principles of QSAR (Quantitative Structure-Activity Relationship), a closely related concept, are applied to assess the toxicity and environmental impact of organophosphorus compounds. researchgate.net These models correlate molecular descriptors with experimental data on properties like persistence and mobility. For a substance to be considered mobile in the aquatic environment, it typically has a water solubility of ≥150 μg/L and a log Koc of ≤4.5. umweltbundesamt.de The calculated log Kow of -1.2 and a Koc of 2.62 for dimethyl phosphonate, a related compound, suggest a very low potential for bioaccumulation and geoaccumulation. oecd.org Such data, often derived from or supported by QSAR models, are crucial for environmental risk assessments of organophosphorus compounds. mst.dkepa.gov
Advanced Spectroscopic Characterization
A variety of advanced spectroscopic techniques are essential for the structural elucidation and characterization of this compound and its derivatives.
Nuclear Magnetic Resonance (NMR) spectroscopy, including ¹H, ¹³C, and ³¹P NMR, is a primary tool. ³¹P NMR is particularly diagnostic for phosphonates, with chemical shifts for this compound derivatives typically appearing in the 10–30 ppm range relative to a phosphoric acid standard. For example, the ³¹P NMR spectrum of diethyl p-tolylphosphonate shows a signal at 18.74 ppm, while diethyl (4-nitrophenyl)phosphonate appears at 14.82 ppm. rsc.org Coupling between the phosphorus nucleus and adjacent protons (³¹P-¹H coupling) further aids in structural confirmation.
Two-dimensional (2D) NMR techniques, such as COSY, HSQC, and HMBC, are invaluable for unambiguously assigning the complex structures of this compound derivatives. ej-chem.orgscispace.com For instance, in the characterization of a biheterocyclic derivative, 2D NMR played a crucial role in analyzing correlations between adjacent and distant hydrogens and carbons, confirming the proposed structure. ej-chem.orgscispace.com The ¹³C NMR spectrum of this compound revealed a one-bond P-C coupling (¹JPC) of 183.40 Hz. scispace.com
In addition to NMR, other spectroscopic methods like Infrared (IR) spectroscopy and X-ray crystallography are used. IR spectroscopy helps identify functional groups, while X-ray diffraction provides definitive information on the three-dimensional molecular structure in the solid state. researchgate.net For example, the crystal structure of diethyl 6-uracilmethylphosphonate has been determined by X-ray analysis, confirming the structural assignments made by NMR. researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ³¹P, 2D NMR) for Structural and Mechanistic Elucidation
NMR spectroscopy is a powerful tool for the structural characterization of this compound in solution. The presence of magnetically active nuclei such as ¹H, ¹³C, and ³¹P allows for a comprehensive analysis of the molecule's connectivity and environment.
¹H NMR Spectroscopy
The ¹H NMR spectrum of this compound displays characteristic signals for the ethoxy groups and the hydrogen atom directly bonded to the phosphorus. The ethoxy protons appear as a triplet for the methyl (CH₃) group and a quartet for the methylene (B1212753) (CH₂O) group, due to spin-spin coupling. The phosphonate proton (P-H) exhibits a distinct doublet due to its direct coupling with the ³¹P nucleus, with a large coupling constant (¹JP-H) that is highly characteristic. fishersci.canih.gov
¹³C NMR Spectroscopy
In the ¹³C NMR spectrum, the carbon atoms of the two ethoxy groups are observed. The methylene carbon (CH₂O) signal appears as a doublet due to coupling with the phosphorus atom (²JP-C). The methyl carbon (CH₃) signal also shows coupling, though typically with a smaller coupling constant (³JP-C). fishersci.ca
³¹P NMR Spectroscopy
³¹P NMR is particularly informative for phosphorus-containing compounds. In a proton-decoupled ³¹P NMR spectrum, this compound shows a single sharp signal. fishersci.ca When proton coupling is not suppressed, this signal splits into a complex multiplet due to coupling with the ethoxy protons and the directly attached phosphonate proton. The large one-bond P-H coupling is a key diagnostic feature. fishersci.ca The chemical shift of this compound in ³¹P NMR spectra typically falls within the range of other organic phosphonates. fishersci.canih.gov
2D NMR Spectroscopy
Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are instrumental in confirming the structural assignments of this compound and its derivatives. researchgate.netnih.gov
COSY experiments establish correlations between coupled protons, confirming the connectivity within the ethyl groups.
HSQC spectra correlate protons with their directly attached carbons, linking the ¹H and ¹³C spectral data.
Table 1: Representative NMR Data for this compound
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
|---|---|---|---|---|
| ¹H | ~1.37 | Triplet | ³JH-H ≈ 7.1 | -OCH₂CH ₃ |
| ~4.15 | Doublet of Quartets | ³JH-H ≈ 7.1, ³JP-H ≈ 7.1 | -OCH ₂CH₃ | |
| ~6.81 | Doublet | ¹JP-H ≈ 691.7 | P-H | |
| ¹³C | ~16.3 | Doublet | ³JP-C ≈ 6.0 | -OCH₂C H₃ |
| ~62.8 | Doublet | ²JP-C ≈ 6.8 | -OC H₂CH₃ | |
| ³¹P | ~7-12 | Multiplet (¹H coupled) | ¹JP-H ≈ 690-700 | P |
| ~7-12 | Singlet (¹H decoupled) | - | P |
Note: Chemical shifts and coupling constants can vary slightly depending on the solvent and experimental conditions. Data compiled from multiple sources. fishersci.canih.govfishersci.ca
Mass Spectrometry (GC-MS, LC-MS, ICP-MS) for Identification and Quantification
Mass spectrometry is a vital analytical technique for the identification and quantification of this compound, often in complex matrices. The choice of ionization and separation method depends on the analytical goal.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is well-suited for the analysis of volatile compounds like this compound. In electron ionization (EI) mode, this compound undergoes characteristic fragmentation. The mass spectrum typically shows a molecular ion peak ([M]⁺), although it may be of low intensity. nih.gov Key fragment ions result from the loss of ethoxy groups and rearrangements. Common fragments observed include ions at m/z 111, 83, and 65. nih.govsigmaaldrich.com GC-MS allows for the separation of this compound from other volatile components in a mixture, and its quantification can be achieved using appropriate calibration standards. nih.gov
Table 2: Characteristic GC-MS Fragments of this compound (Electron Ionization)
| m/z | Proposed Fragment Structure |
|---|---|
| 138 | [C₄H₁₁O₃P]⁺ (Molecular Ion) |
| 111 | [(C₂H₅O)P(O)H]⁺ |
| 99 | [(C₂H₅O)₂P]⁺ |
| 83 | [P(O)H(OH)]⁺ |
| 65 | [H₂PO₂]⁺ |
Note: Fragmentation patterns can be influenced by the specific GC-MS instrument and conditions. Data compiled from multiple sources. nih.govsigmaaldrich.com
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is particularly useful for analyzing less volatile or thermally labile compounds. While less common for the direct analysis of this compound itself, it is extensively used for its hydrolysis products and related compounds, such as diethyl phosphate. nih.gov Techniques like electrospray ionization (ESI) coupled with tandem mass spectrometry (MS/MS) provide high sensitivity and selectivity for the detection of these compounds in aqueous samples.
Inductively Coupled Plasma-Mass Spectrometry (ICP-MS)
ICP-MS is an elemental analysis technique with extremely low detection limits. While not used to identify the molecular structure of this compound, it is a powerful tool for quantifying the total phosphorus content in a sample. nih.govtandfonline.com The sample is introduced into a high-temperature argon plasma, which atomizes and ionizes the components. The mass spectrometer then detects the phosphorus ions (³¹P⁺). mdpi.com Hyphenated techniques like GC-ICP-MS or IC-ICP-MS can be used to separate different phosphorus-containing species before elemental detection, allowing for the specific quantification of organophosphorus compounds like phosphonates in environmental or biological samples. researchgate.netmdpi.comresearchgate.netives-openscience.eu The high sensitivity of ICP-MS makes it suitable for trace and ultra-trace analysis of phosphorus. rsc.org
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy provides valuable information about the functional groups present in a molecule. The IR spectrum of this compound is characterized by several strong absorption bands that confirm its structure.
The most prominent features in the IR spectrum include:
P=O Stretching: A very strong and sharp absorption band is typically observed in the region of 1210-1260 cm⁻¹, which is characteristic of the phosphoryl group. fishersci.co.uk
P-H Stretching: A distinct, sharp band appears around 2400-2440 cm⁻¹. This band is a definitive indicator of the hydrogen atom directly bonded to phosphorus.
P-O-C Stretching: Strong absorptions corresponding to the P-O-C (alkyl) linkages are found in the 1000-1100 cm⁻¹ region. fishersci.co.uk
C-H Stretching: Absorptions for the alkyl C-H bonds are present in the 2850-3000 cm⁻¹ range.
These characteristic bands allow for the straightforward identification of the phosphonate functional group. fishersci.senih.gov Attenuated Total Reflectance (ATR) IR spectroscopy has also been employed to study the interaction of phosphonic acid anchoring groups on surfaces. fishersci.co.uk
Table 3: Key Infrared Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Description |
|---|---|---|
| ~2980 | ν(C-H) | Asymmetric and symmetric stretching of CH₃ and CH₂ groups |
| ~2430 | ν(P-H) | Stretching of the phosphorus-hydrogen bond |
| ~1250 | ν(P=O) | Stretching of the phosphoryl double bond |
| ~1030 | ν(P-O-C) | Stretching of the phosphorus-oxygen-carbon bonds |
| ~970 | ν(P-O-C) | Stretching of the phosphorus-oxygen-carbon bonds |
Note: Peak positions can vary based on the sample phase (e.g., liquid film, solution). Data compiled from multiple sources. fishersci.co.uknih.gov
Future Research Directions and Perspectives in Diethyl Phosphonate Chemistry
Innovations in Synthetic Methodologies and Process Optimization
The traditional synthesis of diethyl phosphonate (B1237965) (DEP) often involves the reaction of phosphorus trichloride (B1173362) with ethanol (B145695). vinuthana.com Manufacturers are continuously seeking to optimize this process by sourcing high-purity raw materials and refining reaction conditions and purification techniques to enhance efficiency and reduce costs. vinuthana.comvinuthana.com Innovations in synthesis and purification are crucial for improving the quality and cost-effectiveness of DEP. vinuthana.com
A significant area of research is the development of more sustainable and efficient synthetic routes. While the Michaelis-Arbuzov reaction remains a dominant method for preparing phosphonates, alternative approaches are being explored. For instance, microwave-assisted synthesis has been shown to improve yields and shorten reaction times for the Michaelis-Becker reaction, a key method for forming phosphonates. researchgate.net
Future process optimization will likely focus on:
Continuous Flow Reactors: Shifting from batch to continuous manufacturing can offer better control over reaction parameters, improve safety, and increase throughput.
Catalyst Development: Discovering more efficient and recyclable catalysts for the synthesis of DEP and its derivatives is a key objective.
Purification Techniques: Advanced purification methods like distillation and chromatography are being refined to achieve higher purity levels required for specialized applications. vinuthana.com
Exploration of Novel Reactivity and Chemical Transformations
Diethyl phosphonate's reactivity, primarily centered around the P-H bond, makes it a valuable reagent for creating a diverse range of organophosphorus compounds. wikipedia.org Future research will continue to uncover new chemical transformations and expand its synthetic utility.
Key areas of exploration include:
Hydrophosphonylation: The addition of diethyl phosphite (B83602) across unsaturated systems, like in the Abramov reaction with aldehydes, is a well-established transformation. wikipedia.org Future work will likely explore this reaction with a wider range of substrates and under novel catalytic conditions.
C-P Coupling Reactions: Palladium-catalyzed cross-coupling reactions, reminiscent of the Buchwald-Hartwig amination, enable the formation of a carbon-phosphorus bond with aryl halides. wikipedia.org Research is ongoing to develop more efficient and versatile catalytic systems for these transformations.
wikipedia.orguni.lu-Phospha-Brook Rearrangement: This rearrangement has been utilized in multi-component reactions to synthesize complex molecules. For example, a three-component asymmetric coupling involving diethyl phosphite, an α-ketoester, and an imine or nitroalkene proceeds through a cascade of Pudovik addition and wikipedia.orguni.lu-phospha-Brook rearrangement. mdpi.com Further exploration of this rearrangement is expected to yield novel synthetic methodologies.
Reactions with Diazo Compounds: Diethyl diazomethylphosphonate, derived from this compound, is a versatile reagent that undergoes various transformations such as cyclopropanation and ylide formation. researchgate.net The reactivity of diethyl [nitro(diazo)methyl]phosphonate has been shown to be dependent on the structure of the alkene it reacts with, leading to either cyclopropanation or [3+2] cycloaddition products. thieme-connect.com
Advanced Catalysis for this compound-Mediated Reactions
The development of advanced catalytic systems is paramount for unlocking the full potential of this compound in organic synthesis. Research is moving towards more efficient, selective, and sustainable catalysts.
Table 1: Examples of Catalytic Systems in this compound Reactions
| Catalyst Type | Reaction | Substrates | Key Features |
| Nano r-Fe2O3-pyridine based | Phospha-Michael addition | This compound, unsaturated malonate derivatives | High yield, fast reaction at room temperature. rsc.org |
| KF/Al2O3 | Phospha-Michael addition | This compound, α,β-unsaturated carbonyl derivatives | Efficient and convenient for various Michael additions. rsc.org |
| DBU or CaO | Phospha-Michael addition | This compound, methyl acrylate | Effective for conjugate addition at room temperature. rsc.org |
| Copper nanoparticles | Multi-component coupling | Aldehyde, amine, diethyl phosphite | High yield, recyclable catalyst, wide substrate scope. researchgate.net |
| Graphene nanosheets-silver nanoparticles (GNS-AgNPs) | Three-component condensation | Amines, aromatic aldehydes, diethyl phosphite | Efficient under ultrasonication and solvent-free conditions. researchgate.net |
| Palladium complexes | Phosphonylation | Aryl halides, diethyl phosphite | Enables C-P bond formation. wikipedia.org |
| [Ru(bpz)₃][PF₆]₂ | Photoredox phosphonylation | Arenes, heteroarenes, trialkyl phosphites | Mild, ambient temperature reaction conditions. researchgate.net |
Future research in this area will likely focus on:
Photoredox Catalysis: Visible light photoredox catalysis has emerged as a powerful tool for generating radical intermediates under mild conditions, enabling new phosphonylation reactions of aromatic substrates without the need for transition metals. researchgate.netmdpi.com
Nanocatalysts: The use of nanocatalysts, such as copper nanoparticles and iron oxide-based systems, offers advantages like high surface area, enhanced reactivity, and recyclability. rsc.orgresearchgate.net
Asymmetric Catalysis: Developing chiral catalysts to control the stereoselectivity of reactions involving this compound is a significant goal, particularly for the synthesis of biologically active molecules. rsc.org
Emerging Applications in Drug Discovery and Development
The phosphonate group's structural and electronic similarity to the phosphate (B84403) group, combined with its greater hydrolytic stability, makes it a valuable pharmacophore in drug design. this compound serves as a key starting material for the synthesis of a wide range of phosphonate-containing compounds with potential therapeutic applications.
Emerging trends in this field include:
Synthesis of α-Aminophosphonic Acids: These compounds are bioisosteres of α-amino acids and are of interest as enzyme inhibitors, antibacterial agents, and herbicides. thieme-connect.com
Prodrug Strategies: this compound derivatives are used in the synthesis of nucleoside phosphonate prodrugs. For example, uracil (B121893) and cytosine this compound derivatives have been synthesized as precursors to potential antiviral agents. acs.org
Targeted Drug Delivery: The unique properties of phosphonates can be exploited for targeted drug delivery, for instance, in the development of bisphosphonates for treating bone diseases.
High-Throughput Synthesis: The development of high-throughput methods, such as the phosphoramidite (B1245037) method for HepDirect prodrug synthesis, is accelerating the discovery of new phosphonate-based drug candidates. acs.org
Sustainable Chemistry and Environmental Impact Mitigation
As the chemical industry moves towards greener and more sustainable practices, research on this compound is increasingly focused on minimizing its environmental impact. This involves developing eco-friendly synthetic methods and exploring applications that contribute to environmental protection.
Key aspects of this research include:
Green Synthesis Routes: The use of microwave irradiation, solvent-free reaction conditions, and recyclable catalysts are examples of green chemistry principles being applied to the synthesis of this compound and its derivatives. researchgate.netresearchgate.net
Atom Economy: Designing synthetic pathways that maximize the incorporation of all starting materials into the final product is a central tenet of green chemistry.
Biodegradability: Investigating the environmental fate and biodegradability of this compound and its derivatives is crucial for assessing their long-term environmental impact. The hydrolysis of diethyl phosphite to ethanol and phosphorous acid is a known degradation pathway. nih.gov
Applications in Environmental Remediation: While not a primary focus, the potential for phosphonate-based materials in areas like water treatment and as corrosion inhibitors highlights the broader environmental relevance of this class of compounds. fishersci.no
Q & A
Q. Methodological Considerations :
- Solvent Choice : Polar aprotic solvents (e.g., THF) enhance reaction rates for diazo intermediates.
- Catalyst Selection : Rhodium(II) acetate improves regioselectivity in cyclopropanation .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) is critical for isolating pure products.
Q. Table 1: Representative Reaction Conditions and Yields
| Derivative | Method | Catalyst/Solvent | Yield (%) | Purity (NMR) | Reference |
|---|---|---|---|---|---|
| Diazo-β-ketophosphonate | Diazo transfer | None/THF | 75–85 | >95% | |
| Cyclopropane-phosphonate | Rh(II)-catalyzed | Rh(OAc)₂/CH₂Cl₂ | 80–90 | >98% |
How is ³¹P NMR spectroscopy applied to characterize this compound compounds, and what are the diagnostic chemical shift ranges?
Basic Research Focus
³¹P NMR is essential for confirming phosphonate structure and purity:
Q. Advanced Application :
Q. Table 2: ³¹P NMR Chemical Shifts of Common Derivatives
What strategies resolve contradictory reactivity data in this compound intermediates during cross-coupling reactions?
Advanced Research Focus
Contradictions in reactivity often arise from steric/electronic effects or competing pathways:
- Steric Hindrance : Bulky substituents (e.g., tert-butyl) reduce coupling efficiency. Use smaller ligands (e.g., Pd(PPh₃)₄ vs. PdCl₂) to enhance accessibility .
- Electronic Effects : Electron-withdrawing groups (e.g., acetyl) slow nucleophilic attacks. Adjust base strength (e.g., K₂CO₃ vs. Cs₂CO₃) to modulate reactivity .
- Mechanistic Studies : Isotopic labeling (e.g., ¹³C) and kinetic profiling identify rate-limiting steps .
Case Study :
Diethyl (4-hydroxyphenyl)phosphonate exhibits variable yields (40–80%) in Suzuki-Miyaura couplings. Optimizing solvent (DME/H₂O) and base (NaHCO₃) increases reproducibility .
How can this compound derivatives be stabilized for bioanalytical applications, and what degradation pathways are critical to monitor?
Advanced Research Focus
Stability challenges include hydrolysis and oxidation:
Q. Degradation Analysis :
Q. Table 3: Stability Data for Protected Derivatives
| Derivative | Condition (pH 7.4, 37°C) | Half-Life (h) | Major Degradation Pathway | Reference |
|---|---|---|---|---|
| Diethyl(TROC-aminomethyl)phosphonate | Aqueous buffer | 120 | Ester hydrolysis | |
| PA-PIMA-PEG copolymer | Serum | 240 | None detected |
What toxicological assessment frameworks are applicable to this compound derivatives in biomedical research?
Advanced Research Focus
Toxicological profiling leverages structural analogs and in vitro assays:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
